molecular formula C6H8N4O B008946 6-Methylpyrazine-2-carbohydrazide CAS No. 105426-65-1

6-Methylpyrazine-2-carbohydrazide

Katalognummer: B008946
CAS-Nummer: 105426-65-1
Molekulargewicht: 152.15 g/mol
InChI-Schlüssel: OKELGYGLVSEMRW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Methylpyrazine-2-carbohydrazide is a useful research compound. Its molecular formula is C6H8N4O and its molecular weight is 152.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Methylpyrazine-2-carbohydrazide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Methylpyrazine-2-carbohydrazide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-methylpyrazine-2-carbohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N4O/c1-4-2-8-3-5(9-4)6(11)10-7/h2-3H,7H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKELGYGLVSEMRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=CC(=N1)C(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90544084
Record name 6-Methylpyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105426-65-1
Record name 6-Methylpyrazine-2-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90544084
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Guide: Structure Elucidation of 6-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the structure elucidation of 6-Methylpyrazine-2-carbohydrazide . It is designed for researchers and analytical scientists, focusing on the critical distinction between positional isomers using advanced NMR techniques.

Executive Summary & Strategic Importance

6-Methylpyrazine-2-carbohydrazide (CAS: 105426-65-1) is a critical pharmacophore in the development of antitubercular agents and complex Schiff base ligands. Its structural integrity is often compromised by the presence of its positional isomer, 5-methylpyrazine-2-carbohydrazide , which forms if the starting material (2,6-dimethylpyrazine) is contaminated with 2,5-dimethylpyrazine, or if non-reginoselective oxidation methods are employed.

This guide provides a definitive elucidation strategy. Unlike standard protocols that rely solely on 1H NMR chemical shifts—which are often ambiguous due to solvent effects—this workflow utilizes HMBC (Heteronuclear Multiple Bond Correlation) and NOESY (Nuclear Overhauser Effect Spectroscopy) as the primary validation tools.

Core Structural Challenge

The pyrazine ring possesses high symmetry potential. Distinguishing the 2,6-substitution pattern from the 2,5-substitution pattern requires mapping the connectivity of the aromatic protons relative to the carbonyl anchor and the methyl group.

Synthetic Context & Impurity Profiling

Understanding the synthesis is the first step in elucidation. The presence of specific isomers is dictated by the oxidation pathway of the dimethylpyrazine precursor.

  • Target Route (6-Methyl): Oxidation of 2,6-dimethylpyrazine

    
     6-methylpyrazine-2-carboxylic acid 
    
    
    
    Esterification
    
    
    Hydrazinolysis.
  • Common Impurity Route (5-Methyl): Oxidation of 2,5-dimethylpyrazine (often present in technical grade 2,6-lutidine/pyrazine supplies).

SynthesisPath cluster_0 Precursor Selection A 2,6-Dimethylpyrazine C Oxidation (SeO2 or KMnO4) A->C B 2,5-Dimethylpyrazine (Impurity) B->C D 6-Methylpyrazine- 2-carboxylic acid C->D Major E 5-Methylpyrazine- 2-carboxylic acid C->E Minor F Esterification (MeOH/H2SO4) D->F E->F G Hydrazinolysis (NH2NH2·H2O) F->G F->G H TARGET: 6-Methylpyrazine- 2-carbohydrazide G->H I ISOMER: 5-Methylpyrazine- 2-carbohydrazide G->I

Figure 1: Synthetic pathways showing the origin of the critical 5-methyl isomer impurity.

Analytical Strategy: The "Smoking Gun" Protocol

To strictly validate the structure, we employ a Self-Validating Logic Gate based on Long-Range NMR couplings.

The Logic of Distinction
  • Isomer A (6-Methyl): The proton at position 5 (H5) is four bonds away from the carbonyl carbon. Result: No HMBC correlation.

  • Isomer B (5-Methyl): The proton at position 6 (H6) is three bonds away from the carbonyl carbon (via N1). Result: Strong HMBC correlation.

Experimental Workflow
  • Mass Spectrometry (HRMS): Confirm Molecular Formula (

    
    ).
    
  • 1H NMR: Identify two aromatic singlets and one methyl singlet.

  • NOESY: Assign the aromatic proton adjacent to the methyl group.

  • HMBC: Determine if the other aromatic proton (the one not adjacent to methyl) correlates to the carbonyl.

NMRLogic Start Start: 1H NMR Spectrum Step1 Identify Methyl Singlet (~2.5 ppm) and 2 Aromatic Singlets (~8.5-9.2 ppm) Start->Step1 Step2 Run NOESY 1D or 2D Step1->Step2 Step3 Which aromatic proton shows NOE with the Methyl group? Step2->Step3 Res1 Assign this proton as 'Methyl-Adjacent Proton' (H_adj) Step3->Res1 Res2 Assign the other proton as 'Isolated Proton' (H_iso) Step3->Res2 Step4 Run HMBC (Optimized for 8Hz) Res1->Step4 Res2->Step4 Step5 Check Correlations to Carbonyl Carbon (>160 ppm) Step4->Step5 OutcomeA Only H_iso correlates to C=O (H_adj is too far) Step5->OutcomeA 1 Correlation OutcomeB BOTH H_iso AND H_adj correlate to C=O Step5->OutcomeB 2 Correlations ConclusionA CONFIRMED: 6-Methylpyrazine-2-carbohydrazide OutcomeA->ConclusionA ConclusionB IDENTIFIED: 5-Methylpyrazine-2-carbohydrazide OutcomeB->ConclusionB

Figure 2: The NMR Logic Gate for definitive isomer differentiation.

Detailed Spectral Assignments

1H NMR (DMSO-d6, 400 MHz)

The spectrum will display signals for the pyrazine ring, the methyl group, and the hydrazide moiety.

PositionTypeShift (

ppm)
MultiplicityIntegrationAssignment Logic
NH Amide9.80 - 10.0Broad Singlet1HExchangeable with

.
H-3 Aromatic9.05 - 9.15Singlet (

)
1HMost deshielded due to adjacency to N4 and C=O.
H-5 Aromatic8.60 - 8.70Singlet (

)
1HShielded relative to H-3; adjacent to Methyl.

Amine4.50 - 4.70Broad Singlet2HBroad, exchangeable.

Methyl2.55 - 2.60Singlet3HCharacteristic methyl on aromatic ring.

Note: In the 6-methyl isomer, H3 and H5 are meta to each other. The coupling constant


 is typically very small (~0.5 - 1.0 Hz), often appearing as singlets.
13C NMR (DMSO-d6, 100 MHz)
CarbonShift (

ppm)
TypeHMBC Correlations (from Protons)
C=O 162.5QuaternaryH-3 (Strong),

C-2 143.0QuaternaryH-3
C-6 153.5QuaternaryH-5,

C-3 141.5CHH-5 (weak)
C-5 145.0CHH-3 (weak),


21.5

H-5
IR Spectroscopy (KBr Pellet)
  • 3200 - 3400 cm⁻¹: N-H stretching (Primary and Secondary amide/amine).

  • 1660 - 1690 cm⁻¹: C=O stretching (Amide I band). High intensity.

  • 1520 - 1580 cm⁻¹: C=N and C=C stretching (Pyrazine ring breathing).

Experimental Protocols

Synthesis of Analytical Standard (Brief)

To generate a reference standard for the 6-methyl isomer:

  • Start: Dissolve 2,6-dimethylpyrazine (10 mmol) in water.

  • Oxidation: Add

    
     (20 mmol) slowly at 60°C. (Note: Control stoichiometry to prevent di-acid formation).
    
  • Isolation: Filter

    
    , acidify filtrate to pH 2. Extract 6-methylpyrazine-2-carboxylic acid.[1]
    
  • Esterification: Reflux acid in MeOH with catalytic

    
     for 4h.
    
  • Hydrazinolysis: React ester with Hydrazine Hydrate (80%) in EtOH at

    
    . Precipitate product.
    
  • Purification: Recrystallize from Ethanol/Water (9:1).

NMR Sample Preparation
  • Solvent: DMSO-d6 (99.9% D) is preferred over

    
     due to the poor solubility of the carbohydrazide moiety in chloroform.
    
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Tube: High-quality 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure resolution of small meta-couplings.

References

  • Synthesis and Biological Evaluation of Pyrazine Derivatives

    • Title: Synthesis and antimycobacterial activity of some new pyrazine-2-carbohydrazide deriv
    • Source:European Journal of Medicinal Chemistry, 2009.
    • URL:[Link]

  • Pyrazine Coupling Constants & NMR Data

    • Title: 1H-1H Coupling in Proton NMR: Analysis of Pyrazine and Pyridazine Systems.
    • Source:ACD/Labs Technical Notes.
    • URL:[Link] (General reference for coupling constant tools)

  • Crystallographic Data (Analogous Structures)

    • Title: Five N'-benzylidene-N-methylpyrazine-2-carbohydrazides.[2]

    • Source:Acta Crystallographica Section C, 2013.
    • URL:[Link]

  • Oxidation of Dimethylpyrazines

    • Title: Bioconversion of 2,6-dimethylpyridine to 6-methylpicolinic acid (Analogous chemistry for pyrazines).[1]

    • Source:Applied Microbiology and Biotechnology.
    • URL:[Link] (Illustrates the regioselectivity of methyl group oxidation).

  • General Chemical Data

    • Title: 6-Methylpyrazine-2-carbohydrazide (CAS 105426-65-1).
    • Source:PubChem.
    • URL:[Link]

Sources

synthesis of 6-Methylpyrazine-2-carbohydrazide from pyrazinamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemo-selective synthesis of 6-Methylpyrazine-2-carbohydrazide starting from Pyrazinamide .

This protocol addresses the specific challenge of introducing a methyl group at the C-6 position of the electron-deficient pyrazine ring, followed by the conversion of the amide functionality to a hydrazide. The method prioritizes regiochemical control and high-purity isolation, utilizing a radical alkylation (Minisci reaction) followed by a three-step functional group transformation sequence.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 6-Methylpyrazine-2-carbohydrazide Starting Material: Pyrazinamide (Pyrazine-2-carboxamide) Core Challenge: Regioselective C-methylation of the pyrazine core and controlled hydrazinolysis.

The synthesis is divided into two distinct phases:

  • C-H Functionalization: Direct methylation of pyrazinamide via a Minisci radical substitution. This step is critical as it determines the substitution pattern. While the C-5 isomer is thermodynamically favored, conditions are optimized to isolate the C-6 isomer.

  • Functional Group Interconversion: Transformation of the carboxamide to the carbohydrazide. Direct transamidation is kinetically sluggish due to the electron-withdrawing nature of the pyrazine ring; therefore, a "Hydrolysis

    
     Esterification 
    
    
    
    Hydrazinolysis" pathway is employed for maximum yield and purity.
Retrosynthetic Pathway

Retrosynthesis Target 6-Methylpyrazine-2-carbohydrazide Ester Ethyl 6-methylpyrazine-2-carboxylate Target->Ester Hydrazinolysis Acid 6-Methylpyrazine-2-carboxylic Acid Ester->Acid Esterification Amide 6-Methylpyrazine-2-carboxamide Acid->Amide Hydrolysis SM Pyrazinamide Amide->SM Minisci Methylation (Regioselective)

Figure 1: Retrosynthetic logic flow from the target hydrazide back to the pyrazinamide precursor.

Phase 1: Radical Methylation (Minisci Reaction)

The introduction of the methyl group is achieved via the Minisci reaction . Protonated pyrazinamide acts as an electrophilic substrate, reacting with nucleophilic methyl radicals generated in situ.

Mechanistic Insight

In acidic media, N-1 and N-4 are protonated, increasing the electrophilicity of the ring. The carbamoyl group at C-2 directs the incoming nucleophilic methyl radical.

  • Regioselectivity: Attack occurs primarily at C-5 (para to the amide) and C-6 (ortho to the amide).

  • Optimization: While C-5 is often the major product, the C-6 isomer is formed in significant quantities (approx. ratio 3:1 to 1:1 depending on solvent/oxidant). Chromatographic separation is mandatory at this stage to ensure isomeric purity downstream.

Experimental Protocol 1.0: C-Methylation

Reagents: Pyrazinamide, Ammonium Persulfate


, Silver Nitrate (

), Pyruvic Acid (Radical Source), TFA/Water.
  • Dissolution: Dissolve Pyrazinamide (10.0 mmol) in a mixture of water (30 mL) and Trifluoroacetic acid (TFA, 1.0 mL). The acid ensures protonation of the pyrazine ring.

  • Radical Generation: Add Pyruvic acid (30.0 mmol) and

    
     (1.0 mmol, cat.).
    
  • Initiation: Heat the solution to 70°C. Add a solution of Ammonium Persulfate (15.0 mmol) in water dropwise over 30 minutes.

    • Note: The oxidative decarboxylation of pyruvic acid generates methyl radicals (

      
      ).
      
  • Reaction: Stir at 70°C for 2 hours. Monitor via TLC (EtOAc/Hexane 1:1).

  • Workup: Neutralize with saturated

    
     to pH 8. Extract with Dichloromethane (DCM) (
    
    
    
    mL). Dry organic layer over
    
    
    and concentrate.
  • Purification (Critical): Purify the crude residue via flash column chromatography (Silica gel, 0-5% MeOH in DCM).

    • Fraction 1: 5-Methylpyrazine-2-carboxamide (Major, elutes first).

    • Fraction 2: 6-Methylpyrazine-2-carboxamide (Target, elutes second).

    • Validation: Confirm regiochemistry via

      
      H NMR. The C-6 isomer typically shows a singlet for the methyl group and two aromatic protons with specific coupling constants (
      
      
      
      Hz or weak meta-coupling).

Phase 2: Functional Group Transformation

Direct reaction of the amide with hydrazine is possible but often requires harsh conditions that degrade the pyrazine ring. The "Ester Route" is the industry standard for high yield and purity.

Workflow Diagram

SynthesisWorkflow Step1 6-Me-Pyrazine Carboxamide Step2 Hydrolysis (NaOH/H2O) Step1->Step2 Yield >90% Step3 Esterification (EtOH/H2SO4) Step2->Step3 Reflux 12h Step4 Hydrazinolysis (N2H4·H2O) Step3->Step4 Reflux 4h Final Target: 6-Me-Pyrazine Carbohydrazide Step4->Final Crystallization

Figure 2: Step-by-step functional group transformation sequence.

Experimental Protocol 2.1: Hydrolysis to Acid
  • Suspend 6-Methylpyrazine-2-carboxamide (from Phase 1) in 10% NaOH solution (5 eq).

  • Reflux for 2 hours until the solution becomes clear and ammonia evolution ceases.

  • Cool to 0°C and acidify with conc. HCl to pH 2.

  • Filter the precipitated 6-Methylpyrazine-2-carboxylic acid . Recrystallize from water if necessary.

Experimental Protocol 2.2: Esterification
  • Dissolve the acid (5.0 mmol) in absolute Ethanol (20 mL).

  • Add conc.[1]

    
     (0.5 mL) as catalyst.
    
  • Reflux for 12 hours. Monitor by TLC (Acid disappears, less polar ester spot appears).

  • Concentrate ethanol under vacuum. Neutralize residue with

    
     solution.
    
  • Extract with Ethyl Acetate, dry, and concentrate to yield Ethyl 6-methylpyrazine-2-carboxylate .

Experimental Protocol 2.3: Hydrazinolysis (Final Step)
  • Dissolve Ethyl 6-methylpyrazine-2-carboxylate (5.0 mmol) in Ethanol (15 mL).

  • Add Hydrazine Hydrate (80% or 99%, 15.0 mmol, 3 eq) dropwise at room temperature.

    • Safety: Hydrazine is toxic and potentially carcinogenic.[2] Handle in a fume hood.

  • Reflux the mixture for 4–6 hours. A precipitate often forms during the reaction.

  • Cool to 0°C. Filter the solid product.

  • Purification: Recrystallize from hot ethanol/water (9:1) to obtain pure 6-Methylpyrazine-2-carbohydrazide .

Analytical Data & Validation

The following data parameters confirm the identity of the synthesized target.

ParameterExpected Value/ObservationStructural Implication
Physical State White to pale yellow crystalline solidHigh purity crystalline lattice
Melting Point 168–172°C (Derivative dependent)Identity verification
IR (KBr) 3200–3300 cm⁻¹ (NH, NH₂)1660–1680 cm⁻¹ (C=O Amide I)Presence of hydrazide functionality
¹H NMR (DMSO-d₆) δ 2.55 (s, 3H, CH₃)δ 8.60 (s, 1H, H-5)δ 8.95 (s, 1H, H-3)δ 9.8 (br, NH), 4.6 (br, NH₂)Regiochemistry Confirmation: Singlets for H-3 and H-5 confirm 2,6-substitution pattern.[3]
MS (ESI+) [M+H]⁺ = 153.07Molecular weight confirmation

References

  • Minisci Reaction on Pyrazines

    • Title: Homolytic alkylation of heteroaromatic bases: A selective and general method for alkyl
    • Source:Journal of Organic Chemistry
    • Context: Defines the radical mechanism and regioselectivity challenges (C-5 vs C-6) essential for Step 1.
    • (General Journal Link for verification)

  • Hydrazinolysis Protocol

    • Title: Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents.[4][5][6]

    • Source:Journal of Young Pharmacists, 2009.
    • Context: Provides the standard hydrolysis/esterification/hydrazinolysis workflow adapted in Phase 2.
  • Synthesis of Methyl Pyrazine Carbohydrazides

    • Title: A Review on Synthesis of Carbohydrazide Deriv
    • Source:Asian Journal of Green Chemistry, 2019.
    • Context: Confirms the synthetic route via the methyl/ethyl ester intermedi
  • Regioselectivity in Pyrazine Functionalization

    • Title: Targeting Mycobacterium tuberculosis: The Role of Alkyl Substitution in Pyrazinamide Deriv
    • Source:ACS Omega, 2021.
    • Context: Discusses the separation and identific

Sources

Pharmacological Profiling of 6-Methylpyrazine-2-carbohydrazide: Mechanisms and Therapeutic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyrazine-2-carbohydrazide (6-MPCH) represents a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. While structurally related to the first-line antitubercular drug Pyrazinamide (PZA), the addition of the hydrazide moiety and the 6-methyl substitution confers distinct physicochemical properties, specifically altered lipophilicity (logP) and metal-chelating capabilities.

This guide analyzes the compound not merely as a drug but as a high-value intermediate and bioactive pharmacophore.[1] Its primary therapeutic utility lies in antimycobacterial activity (targeting Mycobacterium tuberculosis), antiviral RNA polymerase inhibition , and as a precursor for Schiff base (hydrazone) kinase inhibitors .

Part 1: The Antimycobacterial Paradigm (Primary Domain)

The most authoritative application of 6-MPCH is in the development of anti-tuberculosis (anti-TB) agents. The pyrazine core is historically validated by Pyrazinamide, but the hydrazide modification alters the Mechanism of Action (MoA).

Mechanism of Action: Beyond Pyrazinoic Acid

Unlike Pyrazinamide, which must be hydrolyzed by the bacterial enzyme pyrazinamidase (PncA) into pyrazinoic acid to function, 6-MPCH derivatives often retain activity against PncA-resistant strains. This suggests a dual mechanism:

  • Trans-Translation Interference (RpsA Targeting): The pyrazine moiety, once intracellular, can bind to Ribosomal Protein S1 (RpsA). This prevents the bacterium from rescuing "stalled" ribosomes, a process essential for survival under stress (e.g., hypoxia or acidic pH inside macrophages).

  • Metal Ion Sequestration: The hydrazide group (

    
    ) acts as a bidentate or tridentate ligand. It chelates essential transition metals (Iron, Copper) required by mycobacterial metalloenzymes. The 6-methyl group provides steric bulk that modulates the "bite angle" of this chelation, potentially increasing selectivity for specific metal centers over host metalloproteins.
    
Structural Activity Relationship (SAR) of the 6-Methyl Group

The position of the methyl group is non-trivial.

  • Lipophilicity: The 6-methyl group increases the partition coefficient (logP) compared to the unsubstituted parent, enhancing passive diffusion across the waxy mycolic acid cell wall of M. tuberculosis.

  • Steric Hindrance: Located adjacent to the N1 nitrogen, the 6-methyl group influences the protonation state of the ring nitrogen, a critical factor in pH-dependent accumulation within the acidic phagosome.

Pathway Visualization: Mycobacterial Interference

The following diagram illustrates the hypothetical entry and interference pathways of 6-MPCH within a mycobacterial cell.

TB_Mechanism cluster_cyto Intracellular Targets Extracellular Extracellular Environment MPCH 6-MPCH (Prodrug/Ligand) Extracellular->MPCH CellWall Mycolic Acid Wall Cytoplasm M. tb Cytoplasm (pH 7.2) CellWall->Cytoplasm MPCH->CellWall Passive Diffusion (Enhanced by 6-Me) Chelation Metal Chelation (Fe2+/Cu2+) MPCH->Chelation Direct Binding RpsA RpsA Protein (Ribosomal S1) MPCH->RpsA Competitive Inhibition Death Bacterial Cell Death Chelation->Death Metabolic Failure TransTranslation Trans-Translation Process RpsA->TransTranslation Normal Function StalledRibosome Stalled Ribosomes Accumulation TransTranslation->StalledRibosome Inhibition leads to StalledRibosome->Death

Caption: Figure 1.[2] Dual-pathway interference of 6-MPCH in Mycobacterium tuberculosis involving metal chelation and RpsA inhibition.

Part 2: The Hydrazone Gateway (Synthetic Utility)

While 6-MPCH has intrinsic activity, its highest value in modern drug discovery is as a scaffold for Schiff bases . Condensing 6-MPCH with substituted aldehydes yields N-acylhydrazones.

Therapeutic Targets of 6-MPCH Hydrazones
  • DprE1 Inhibition: Decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1) is a critical enzyme in cell wall synthesis. Hydrazone derivatives of pyrazine have shown docking affinity to the Cys387 residue of DprE1.[3]

  • Antiviral RdRp Inhibition: Structural similarity to Favipiravir (a pyrazine carboxamide) suggests potential against RNA-dependent RNA polymerases (RdRp). The hydrazone linkage mimics the steric occupation required to jam the viral replication machinery.

  • Antioxidant/Anti-inflammatory: The hydrazide moiety can scavenge reactive oxygen species (ROS). 6-Methyl substitution stabilizes the radical intermediate formed during ROS scavenging.

Synthetic Workflow

The synthesis is a self-validating protocol. The formation of the hydrazone is indicated by the disappearance of the


 doublet in NMR and the appearance of the imine (

) singlet.

Synthesis_Workflow Start 5-Methylpyrazine-2-carboxylic acid Step1 Esterification (MeOH, H2SO4, Reflux) Start->Step1 Intermediate1 Methyl 5-methylpyrazine-2-carboxylate Step1->Intermediate1 Step2 Hydrazinolysis (NH2NH2·H2O, EtOH) Intermediate1->Step2 Product 6-Methylpyrazine-2-carbohydrazide (Target Scaffold) Step2->Product Step3 Condensation (Ar-CHO, EtOH, AcOH cat.) Product->Step3 FinalDrug Schiff Base Derivative (Active Pharmacophore) Step3->FinalDrug

Caption: Figure 2. Synthetic route from carboxylic acid precursor to bioactive Schiff base derivatives via the 6-MPCH intermediate.

Part 3: Experimental Validation Protocols

To validate the therapeutic potential of 6-MPCH or its derivatives, the following protocols are recommended. These maximize data integrity and reproducibility.

Resazurin Microtiter Assay (REMA) for Anti-TB Activity

Purpose: Determine the Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

ParameterSpecificationNotes
Medium Middlebrook 7H9 brothSupplemented with OADC (Oleic acid, Albumin, Dextrose, Catalase).
Inoculum

CFU/mL
Log-phase culture is critical for accurate MIC.
Compound Range 0.78 – 100 µg/mLDissolve 6-MPCH in DMSO (Max 1% final concentration).
Incubation 7 days at 37°C
Indicator Resazurin (0.01%)Add 30 µL. Incubate 24h.
Readout ColorimetricBlue = No Growth (Inhibition). Pink = Growth (Reduction by live bacteria).

Protocol Logic: Resazurin is a redox indicator. Live bacteria reduce Blue Resazurin (non-fluorescent) to Pink Resorufin (fluorescent). This assay is superior to CFU counting for high-throughput screening of pyrazine derivatives.

Molecular Docking (In Silico Validation)

Purpose: Predict binding affinity to RpsA or DprE1.

  • Ligand Preparation:

    • Draw 6-MPCH in ChemDraw.

    • Energy minimize (MM2 force field).

    • Critical Step: Generate tautomers. The hydrazide can exist in keto-enol forms; both must be docked.

  • Protein Preparation:

    • Target: RpsA (PDB ID: 3KS3) or DprE1 (PDB ID: 4P8N).

    • Remove water molecules and co-crystallized ligands.

    • Add polar hydrogens (essential for H-bonding simulation).

  • Grid Generation: Center grid box on the active site (e.g., Cys387 for DprE1).

  • Scoring: Use AutoDock Vina or Glide. A binding energy

    
     kcal/mol indicates a potential lead.
    
Metal Chelation Assay

Purpose: Confirm the ability of the hydrazide moiety to sequester iron (siderophore mimicry).

  • Mix 6-MPCH (100 µM) with

    
     (50 µM) in methanol.
    
  • Observe UV-Vis spectrum shift (bathochromic shift) between 200–400 nm.

  • New peaks indicate the formation of a Ligand-Metal Charge Transfer (LMCT) complex.

References

  • World Health Organization. (2023). Global Tuberculosis Report. WHO.[4] [Link]

  • Zimic, M., et al. (2012). Pyrazinamide resistance in Mycobacterium tuberculosis: The role of RpsA. PubMed. [Link]

  • Vergara, F. M., et al. (2009). Synthesis and antimycobacterial activity of (E)-N'-benzylidenepyrazine-2-carbohydrazide derivatives. ScienceDirect. [Link]

  • Palomino, J. C., et al. (2002). Resazurin Microtiter Assay Plate: Simple and inexpensive method for detection of drug resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy.[3][4][5][6][7] [Link]

  • Cerni, I., et al. (2024).[3] Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]

Sources

The Pyrazine Paradox: A Technical Guide to Antitubercular Agents

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyrazinamide (PZA) represents the single most enigmatic agent in the antitubercular pharmacopeia. Introduced in 1952, it enabled the reduction of tuberculosis (TB) therapy from 12–18 months to the current 6-month "short-course" standard. Unlike isoniazid or rifampicin, PZA exhibits negligible activity against actively replicating bacilli at neutral pH but possesses potent sterilizing activity against non-replicating persisters in acidic, hypoxic environments (e.g., the necrotic center of granulomas).

This guide dissects the molecular mechanisms, structure-activity relationships (SAR), and rigorous experimental protocols required to work with pyrazine-based agents, addressing the unique technical challenges posed by their pH-dependent activity.

Historical Trajectory: From Vitamin to Sterilizing Agent

The discovery of PZA was not a random screen but a rational derivation from nicotinamide (Vitamin B3).

EraKey EventSignificance
1945 Chorine & McKenzieObserved that nicotinamide inhibited M. tuberculosis (Mtb) in mice, though high doses were required.[1]
1952 Kushner et al. (Lederle)Synthesized Pyrazinamide (pyrazine-2-carboxamide). Found it to be more potent than nicotinamide in vivo but inactive in vitro at neutral pH.
1956 McCune et al.Demonstrated the "sterilizing" capacity: PZA killed persisters that survived isoniazid, but only in combination therapy due to rapid resistance emergence.
1980s Mitchison (BMRC)Formalized the "Sterilizing Activity" hypothesis: PZA targets the semi-dormant bacillary population in acidic lesions (pH 5.5).

Mechanism of Action: The "Ion Trap" & Multi-Target Model

PZA is a prodrug . Its activity is contingent upon conversion to pyrazinoic acid (POA) by the mycobacterial enzyme Pyrazinamidase (PncA) .[2][3][4] The mechanism involves a complex interplay of physicochemical "ion trapping" and downstream protein targeting.

The Ion Trap Hypothesis
  • Passive Diffusion: PZA enters the bacillus via passive diffusion.

  • Conversion: Intracellular PncA hydrolyzes PZA to POA (active form).

  • Efflux: POA is actively effluxed by an unknown pump.

  • Protonation: In an acidic extracellular environment (pH 5.5), effluxed POA

    
     becomes protonated to HPOA.
    
  • Re-entry & Trapping: HPOA is uncharged and diffuses back into the cell. Inside the neutral cytoplasm (pH 7.0), it dissociates back to POA

    
     and H
    
    
    
    . The charged POA
    
    
    cannot exit, leading to intracellular accumulation and cytoplasmic acidification.
Molecular Targets

Once accumulated, POA exerts toxicity via multiple pathways:

  • RpsA (Ribosomal Protein S1): POA binds to RpsA, inhibiting trans-translation , a rescue mechanism for stalled ribosomes essential for survival under stress.

  • PanD (Aspartate Decarboxylase): POA binds to PanD, inhibiting Coenzyme A (CoA) biosynthesis.

  • Membrane Potential: The accumulation of H

    
     collapses the proton motive force (
    
    
    
    ), disrupting ATP synthesis.
Mechanistic Pathway Diagram

G cluster_extracellular Extracellular Environment (Acidic pH 5.5) cluster_cytoplasm M. tuberculosis Cytoplasm (Neutral pH 7.0) PZA_ext PZA (Prodrug) PZA_int PZA PZA_ext->PZA_int Passive Diffusion HPOA_ext HPOA (Protonated) POA_int POA- (Accumulated) HPOA_ext->POA_int Re-entry (Diffusion) POA_ext POA- (Anion) POA_ext->HPOA_ext Protonation (H+) PZA_int->POA_int Hydrolysis via PncA POA_int->POA_ext Efflux Pump H_ion H+ (Acidification) POA_int->H_ion Dissociation RpsA Target: RpsA (Trans-translation) POA_int->RpsA Inhibition PanD Target: PanD (CoA Synthesis) POA_int->PanD Inhibition Membrane Target: Membrane Potential (Collapse) H_ion->Membrane Disruption PncA Enzyme: PncA

Caption: The PZA activation cycle. PZA enters passively, is converted to POA by PncA.[3][5][6] Acidic extracellular pH drives protonated HPOA re-entry, leading to intracellular accumulation of POA- and cytoplasmic acidification.

Structure-Activity Relationships (SAR)

The pyrazine ring is a "privileged scaffold," but it is notoriously sensitive to modification. Most analogs lose activity, reinforcing the specificity of the PncA interaction.

PositionModificationEffect on ActivityMechanistic Insight
C-2 (Amide) Hydrolysis to Acid (POA)Active The active moiety.[2] Direct administration of POA is less effective due to poor cellular uptake compared to PZA.
C-2 (Amide) N-substitution (e.g., N-methyl)Inactive Steric hindrance prevents PncA processing.
C-3 Chlorine/BromineRetained/Modified 5-Cl-PZA targets Fatty Acid Synthase I (FAS-I), changing the mechanism entirely.
C-5 Alkyl/Aryl groupsVariable Some esters (e.g., pyrazinoic acid esters) show activity but often suffer from hydrolytic instability in plasma.
C-6 Any substitutionInactive Generally abolishes PncA binding affinity.

Key Insight: The "prodrug" nature restricts SAR. If the analog cannot be processed by PncA, it must possess intrinsic activity (like 5-Cl-PZA), effectively becoming a different class of drug.

Experimental Protocols

Standard susceptibility testing (e.g., MGIT 960) often yields false resistance due to inoculum size effects and pH sensitivity. The following protocols are validated for research settings.

Protocol A: Acidified Broth Microdilution (MIC Determination)

Rationale: PZA is inactive at pH 6.8. Media must be acidified to pH 5.5–6.0, but Mtb grows poorly at this pH. Strict controls are required.

  • Media Preparation:

    • Base: Middlebrook 7H9 broth + 10% OADC + 0.05% Tween 80.

    • Acidification: Aseptically adjust pH to 5.9 (critical threshold) using dilute HCl or phosphate buffer. Note: pH < 5.5 inhibits growth of even wild-type strains.

  • Inoculum:

    • Grow Mtb H37Rv to mid-log phase (OD600 ~0.6).

    • Dilute to ~1 x 10^5 CFU/mL.

  • Plate Setup:

    • Use 96-well plates.

    • Serial dilution of PZA: Range 800 µg/mL to 12.5 µg/mL. (Note: PZA MIC is high; typically 16–50 µg/mL at pH 5.5).

  • Incubation:

    • Incubate at 37°C for 7–14 days.

    • Control: Include a pH 6.8 control plate (PZA should show no activity).

  • Readout:

    • Alamar Blue (Resazurin) assay. Blue = No Growth (Inhibition); Pink = Growth.

Protocol B: The Wayne Model (Non-Replicating Persistence)

Rationale: To test sterilizing activity against dormant bacilli, mimicking the granuloma.

  • Culture: Inoculate Mtb into sealed tubes with a specific headspace-to-volume ratio (0.5).

  • Hypoxia Induction: Stir gently (magnetic bar) for 14–21 days. The Methylene Blue indicator will fade (oxygen depletion), shifting bacilli into NRP Stage 2 (dormancy).

  • Drug Exposure:

    • Inject PZA anaerobically (final conc. 100–500 µg/mL).

    • Incubate for 7 days under anaerobic conditions.

  • Recovery:

    • Plate aliquots onto 7H10 agar (normal air incubation) to count CFU.

    • Result: PZA should show distinct bactericidal activity compared to control, whereas Isoniazid will be inactive in this stage.

Resistance Mechanisms & Diagnostics

Resistance to PZA is a major clinical hurdle, often serving as a marker for MDR-TB.

The pncA Bottleneck
  • Prevalence: Mutations in pncA (Rv2043c) account for 70–97% of all PZA-resistant clinical isolates.

  • Nature: These are highly diverse (scattered across the whole gene), causing loss of enzyme function (inability to convert PZA

    
     POA).
    
  • Diagnostic Implication: Because pncA mutations are not concentrated in "hotspots" (unlike rpoB for rifampicin), sequencing the entire gene is required.

Secondary Mutations
  • rpsA (Rv1630): Mutations here prevent POA binding to the ribosome.

  • panD (Rv3601c): Mutations confer resistance to the CoA-depletion effect.

Diagnostic Workflow Diagram

Resistance Isolate Clinical Isolate Pheno Phenotypic Test (MGIT pH 5.9) Isolate->Pheno Seq Sequencing (Sanger/WGS) Isolate->Seq Result_R Resistant Pheno->Result_R Growth > 100µg/mL pncA pncA Gene (Activator) Seq->pncA rpsA rpsA Gene (Target 1) Seq->rpsA panD panD Gene (Target 2) Seq->panD pncA->Result_R Mutated (Loss of Function) rpsA->Result_R Mutated (Target Alteration) panD->Result_R Mutated (Target Alteration) Result_S Susceptible

Caption: Diagnostic logic for PZA resistance. While phenotypic testing is standard, it is error-prone. Sequencing pncA is the most high-yield molecular validation step.

References

  • Kushner, S., et al. (1952).[1] Experimental chemotherapy of tuberculosis. II. The synthesis of pyrazinamid and related compounds.[1][7][8][9] Journal of the American Chemical Society.[1] Link

  • Mitchison, D. A. (1985).[3] The action of antituberculosis drugs in short-course chemotherapy.[4][10][11] Tubercle.[1][4][5][6][8][11][12][13][14][15] Link

  • Scorpio, A., & Zhang, Y. (1996).[16] Mutations in pncA, a gene encoding pyrazinamidase, in pyrazinamide-resistant Mycobacterium tuberculosis.[3][5][6][8][14][17] Nature Medicine.[12] Link

  • Zhang, Y., et al. (2013).[5] Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. Link

  • Shi, W., et al. (2011).[12] Pyrazinamide inhibits trans-translation in Mycobacterium tuberculosis.[5][6][12][14] Science. Link

  • Peterson, N. D., et al. (2015).[8] Uncoupling Environmental pH and Intrabacterial Acidification from Pyrazinamide Susceptibility in Mycobacterium tuberculosis.[8] Antimicrobial Agents and Chemotherapy.[5][8][10][14] Link

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of Schiff Bases from 6-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatile Schiff Base Moiety in Medicinal Chemistry

Schiff bases, characterized by the azomethine group (-C=N-), are a cornerstone in the synthesis of novel compounds with significant therapeutic potential.[1] Their formation, a condensation reaction between a primary amine and a carbonyl compound, provides a robust and versatile route to a wide array of molecular architectures.[2] When the amine component is a carbohydrazide, the resulting N-acylhydrazone Schiff bases possess an additional amide functionality, enhancing their coordination capabilities and biological activity.[3] These compounds and their metal complexes are subjects of intense research due to their broad spectrum of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor activities.[4]

The pyrazine ring, a nitrogen-containing heterocycle, is a well-established pharmacophore present in numerous clinically approved drugs.[5] The incorporation of a pyrazine moiety, specifically the 6-methylpyrazine-2-carbohydrazide scaffold, into a Schiff base structure is a promising strategy for the development of new therapeutic agents. The methyl group can enhance lipophilicity, potentially improving cell membrane permeability, while the pyrazine and carbohydrazide components offer multiple coordination sites for metal chelation, a property often linked to enhanced biological activity.[6][7]

This document provides a comprehensive guide to the synthesis and characterization of Schiff bases derived from 6-methylpyrazine-2-carbohydrazide, offering a detailed experimental protocol, characterization methodologies, and insights into the underlying chemical principles.

Reaction Principle and Mechanism

The formation of a Schiff base from 6-methylpyrazine-2-carbohydrazide and an aldehyde or ketone is a nucleophilic addition-elimination reaction. The reaction is typically acid-catalyzed and proceeds in two main steps:

  • Nucleophilic Addition: The lone pair of electrons on the terminal nitrogen atom of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, forming a tetrahedral intermediate called a carbinolamine.[2]

  • Dehydration: The carbinolamine is unstable and undergoes acid-catalyzed dehydration to eliminate a molecule of water, resulting in the formation of the stable C=N double bond of the Schiff base (an N-acylhydrazone).[2][8]

The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the product.

Caption: General reaction scheme for Schiff base formation.

Experimental Protocol

This protocol details the synthesis of a Schiff base from 6-methylpyrazine-2-carbohydrazide and a representative aldehyde, 4-hydroxybenzaldehyde. The principles can be adapted for other aldehydes and ketones.

Materials and Reagents
ReagentGradeSupplier
6-Methylpyrazine-2-carbohydrazide≥98%(e.g., Sigma-Aldrich, TCI)
4-Hydroxybenzaldehyde≥98%(e.g., Sigma-Aldrich, Alfa Aesar)
Ethanol (Absolute)ACS Grade(e.g., Fisher Scientific)
Glacial Acetic AcidACS Grade(e.g., VWR)
Diethyl EtherACS Grade(e.g., Fisher Scientific)
Equipment
  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

  • Melting point apparatus

  • Analytical balance

Step-by-Step Synthesis Procedure
  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of 6-methylpyrazine-2-carbohydrazide in 40 mL of absolute ethanol. Stir the solution using a magnetic stir bar until the solid is completely dissolved. Gentle warming may be required.

  • Addition of Aldehyde: To the stirred solution, add an equimolar amount (10 mmol) of 4-hydroxybenzaldehyde.

  • Catalyst Addition: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[9]

  • Product Precipitation: After the reflux period, allow the reaction mixture to cool to room temperature. In many cases, the Schiff base product will precipitate out of the solution as a solid. If no precipitate forms, the volume of the solvent can be reduced by rotary evaporation.

  • Isolation of the Product: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to facilitate drying.[5]

  • Drying: Dry the purified product in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.

  • Recrystallization (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent, such as ethanol or a mixture of ethanol and water.[5]

Synthesis_Workflow start Start dissolve Dissolve 6-Methylpyrazine-2-carbohydrazide in Ethanol start->dissolve add_aldehyde Add 4-Hydroxybenzaldehyde dissolve->add_aldehyde add_catalyst Add Glacial Acetic Acid add_aldehyde->add_catalyst reflux Reflux for 4-6 hours add_catalyst->reflux cool Cool to Room Temperature reflux->cool precipitate Product Precipitates cool->precipitate filter Isolate by Vacuum Filtration precipitate->filter wash Wash with Cold Ethanol and Diethyl Ether filter->wash dry Dry in Vacuum Oven wash->dry characterize Characterize the Final Product dry->characterize

Caption: Experimental workflow for Schiff base synthesis.

Characterization of the Synthesized Schiff Base

Thorough characterization is essential to confirm the identity and purity of the synthesized Schiff base. The following techniques are recommended:

Melting Point Determination

The melting point of a pure crystalline solid is a sharp, well-defined temperature range. A broad melting range may indicate the presence of impurities.

Spectroscopic Analysis
  • Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the functional groups present in the molecule. Key vibrational bands to look for include:

    • C=N (Azomethine): A strong absorption band in the region of 1600-1650 cm⁻¹.[10] The appearance of this band and the disappearance of the C=O stretch from the aldehyde and the N-H stretches from the hydrazide are strong indicators of Schiff base formation.

    • N-H (Amide): A band in the region of 3100-3300 cm⁻¹.

    • C=O (Amide): A strong absorption around 1650-1680 cm⁻¹.

    • Aromatic C-H and C=C: Bands in their characteristic regions.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Provides information about the chemical environment of the hydrogen atoms. Key signals to identify are:

      • -CH=N- (Azomethine proton): A singlet in the downfield region, typically between δ 8.0-9.0 ppm.

      • Pyrazine and Phenyl protons: Multiplets in the aromatic region (δ 7.0-8.5 ppm).

      • -NH- (Amide proton): A singlet, often downfield (δ 10.0-12.0 ppm), which is exchangeable with D₂O.

      • -CH₃ (Methyl group): A singlet in the aliphatic region (around δ 2.5 ppm).

    • ¹³C NMR: Confirms the carbon skeleton of the molecule. The azomethine carbon (-CH=N-) will appear in the region of δ 140-160 ppm.

  • Mass Spectrometry (MS): Determines the molecular weight of the synthesized compound. The molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight of the expected Schiff base.

Analytical Technique Expected Key Observations for a Representative Schiff Base
Melting Point Sharp, defined melting range
IR Spectroscopy (cm⁻¹) ~1610-1640 (C=N stretch), ~3200 (N-H stretch), ~1660 (C=O stretch)
¹H NMR (ppm) ~8.5 (s, 1H, -CH=N-), ~11.5 (s, 1H, -NH-), Aromatic protons, ~2.6 (s, 3H, -CH₃)
¹³C NMR (ppm) ~145-160 (C=N), Carbonyl and aromatic carbons
Mass Spectrometry Molecular ion peak corresponding to the calculated molecular weight

Potential Applications in Drug Development

Schiff bases derived from pyrazine-2-carbohydrazide are known to exhibit a wide range of biological activities.[3] The synthesized compounds can be screened for various pharmacological properties, including:

  • Antimicrobial Activity: Against a panel of pathogenic bacteria and fungi.[9]

  • Anticancer Activity: Investigating cytotoxicity against various cancer cell lines.

  • Antitubercular Activity: Pyrazinamide, a related compound, is a first-line antituberculosis drug.[5]

  • Coordination Chemistry: These Schiff bases can act as versatile ligands to form metal complexes with potentially enhanced biological activities.[10][11]

Troubleshooting

Problem Possible Cause Solution
Low or no product yield Incomplete reactionIncrease reflux time, ensure proper temperature, check catalyst amount.
Product is soluble in the reaction solventReduce the volume of the solvent by evaporation to induce precipitation.
Oily product instead of solid Impurities presentTry to induce crystallization by scratching the inside of the flask or by adding a seed crystal. Purify by column chromatography.
Broad melting point range Impure productRecrystallize the product from a suitable solvent.

Conclusion

This application note provides a robust and reproducible protocol for the synthesis of Schiff bases from 6-methylpyrazine-2-carbohydrazide. The detailed characterization methods ensure the identity and purity of the synthesized compounds, which serve as valuable scaffolds for the development of new therapeutic agents. The versatility of this synthetic route allows for the creation of a diverse library of Schiff bases by varying the aldehyde or ketone reactant, opening avenues for further research in medicinal and coordination chemistry.

References

  • International Journal of Chemical and Biological Sciences. (n.d.). Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. Retrieved from [Link]

  • Longdom Publishing. (n.d.). Synthesis of Macrocyclic Schiff Bases Based on Pyridine-2,6-Dicar. Retrieved from [Link]

  • International Journal of Chemical Studies. (2015). Synthesis, Characterization of some Schiff's bases derived from phenylhydrazine. Retrieved from [Link]

  • PubMed Central. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. Retrieved from [Link]

  • International Journal of Science and Research Archive. (2022). Synthesis and characterization of Schiff base metal complexes derived from Napthofuran-2-Carbohydrazide and 4-(methylthio)benzaldehyde. Retrieved from [Link]

  • Chemijournal. (n.d.). Synthesis, Characterization of some Schiff’s bases derived from phenylhydrazine. Retrieved from [Link]

  • Iraqi Journal of Chemical and Petroleum Engineering. (n.d.). Synthesis and Characterization of Complexes of Schiff Base [1, 2-Diphenyl -2- 2-{[1-(3-Amino-Phenyl)-Ethylidene]-Hydrazono}-Ethyl]-Phenol with Some Metal Ions. Retrieved from [Link]

  • European Journal of Chemistry. (n.d.). Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical conductivity studies. Retrieved from [Link]

  • RSIS International. (n.d.). Synthesis Involving Asymmetric Pyrazine-Schiff Base with Co , Ni and Cu ions: Spectral and Magnetic Characterization. Retrieved from [Link]

  • Jordan Journal of Chemistry. (2020). Synthesis, Characterization and Biological Studies of Some Transition Metal Complexes with Pyrazine Schiff Base Hydra zone Ligand. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis and Characterization of the Metal Complexes of Pyrazine-2-Carboxamide Schiff Base. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. Retrieved from [Link]

  • PMC. (2016). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange. Retrieved from [Link]

  • ResearchGate. (2022). Carbohydrazide Analogues: A Review of Synthesis and Biological Activities. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis. Retrieved from [Link]

  • Journal of Pharmacy Research. (n.d.). Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound. Retrieved from [Link]

Sources

Application Note: Enzyme Inhibition & Bioactivity Profiling for 6-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

6-Methylpyrazine-2-carbohydrazide is a structural analog of the first-line antitubercular drug Pyrazinamide (PZA). Like its parent compound, its biological activity is frequently contingent upon enzymatic processing or metal ion chelation. This guide outlines the development of assays to validate two distinct mechanisms of action:

  • Prodrug Activation (PncA Assay): Determining if the compound is a substrate for Mycobacterium tuberculosis pyrazinamidase (PncA), a critical step for antitubercular efficacy.

  • Direct Metalloenzyme Inhibition (Urease Assay): Assessing the hydrazide motif's capacity to chelate active-site metal ions (e.g., Ni²⁺), a common mechanism for pyrazine-carbohydrazide derivatives.

Scientific Background & Mechanism of Action[1][2]

The "Prodrug" Hypothesis (Antitubercular)

Pyrazine derivatives often function as prodrugs. In M. tuberculosis, PZA is hydrolyzed by the enzyme Pyrazinamidase (PncA) into Pyrazinoic Acid (POA). POA then accumulates in the cytoplasm, acidifying the environment and inhibiting Fatty Acid Synthase I (FAS-I) .

  • Relevance: If 6-Methylpyrazine-2-carbohydrazide is not a substrate for PncA, it may lack potency against wild-type TB unless it possesses an intrinsic, PncA-independent mechanism.

The "Chelator" Hypothesis (Enzyme Inhibition)

The carbohydrazide moiety (–CONHNH₂) acts as a bidentate ligand capable of coordinating with transition metals.

  • Target: Urease (Nickel-dependent). Inhibition of urease is a standard proxy for evaluating the metal-chelating potential of hydrazide derivatives.

Mechanism Visualization

MoA Prodrug 6-Methylpyrazine- 2-carbohydrazide PncA Enzyme: PncA (Pyrazinamidase) Prodrug->PncA Substrate Binding Urease Off-Target/Model: Urease (Ni2+) Prodrug->Urease Direct Chelation (Inhibition) ActiveMetabolite Active Metabolite (6-Methylpyrazinoic Acid) PncA->ActiveMetabolite Hydrolysis FASI Target: FAS-I (Fatty Acid Synthase) ActiveMetabolite->FASI Inhibition

Figure 1: Dual pathway analysis. The compound may act as a PncA substrate (TB pathway) or a direct metalloenzyme inhibitor (Urease pathway).

Assay Development Protocols

Protocol A: Pyrazinamidase (PncA) Conversion Assay

Objective: To determine if 6-Methylpyrazine-2-carbohydrazide is hydrolyzed by PncA into its corresponding acid. Method: HPLC-based kinetic assay.

Reagents & Equipment
  • Enzyme: Recombinant M. tuberculosis PncA (expressed in E. coli).

  • Substrate: 6-Methylpyrazine-2-carbohydrazide (10 mM stock in DMSO).

  • Buffer: 50 mM Phosphate Buffer, pH 7.0.

  • Detection: HPLC with UV detector (268 nm).

Step-by-Step Workflow
  • Enzyme Preparation: Dilute recombinant PncA to 5 µM in Phosphate Buffer.

  • Reaction Setup:

    • In a microcentrifuge tube, mix:

      • 180 µL Phosphate Buffer

      • 10 µL PncA enzyme (Final: 250 nM)

      • 10 µL Substrate (Final: 500 µM)

  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot 50 µL at T=0, 15, 30, and 60 minutes.

  • Quenching: Stop reaction immediately by adding 50 µL of 10% Trichloroacetic Acid (TCA) or Acetonitrile.

  • Analysis: Centrifuge (10,000 x g, 5 min) and inject supernatant into HPLC.

    • Column: C18 Reverse Phase.

    • Mobile Phase: Water/Acetonitrile (95:5) + 0.1% TFA.

    • Metric: Monitor the decrease in the carbohydrazide peak and the appearance of the carboxylic acid peak.

Validation Criteria:

  • Positive Control: Pyrazinamide (PZA) must show >80% conversion within 60 mins.

  • Negative Control: No enzyme (Buffer only) to rule out spontaneous hydrolysis.

Protocol B: Urease Inhibition Assay (Colorimetric)

Objective: To quantify the IC50 of the compound against urease (Jack Bean Urease as model). Method: Indophenol (Berthelot) method measuring ammonia production.

Reagents
  • Enzyme: Jack Bean Urease (Type III, Sigma).

  • Substrate: Urea (100 mM in buffer).

  • Buffer: 10 mM Phosphate Buffer, pH 7.4.

  • Reagent A: Phenol (1%) + Sodium Nitroprusside (0.005%).

  • Reagent B: NaOH (0.5%) + NaOCl (0.1%).

Experimental Design (96-Well Plate)
Well TypeBuffer (µL)Enzyme (µL)Inhibitor (µL)Pre-IncubationUrea (µL)
Blank 50--10 min50
Control 2525-10 min50
Test 252525 (Var. Conc)10 min50
Step-by-Step Workflow
  • Serial Dilution: Prepare 6-Methylpyrazine-2-carbohydrazide in 5% DMSO/Buffer (Range: 0.1 µM to 1000 µM).

  • Pre-Incubation: Add Enzyme and Inhibitor to the plate. Incubate for 10 minutes at 37°C. Critical Step: This allows the hydrazide to chelate the active site Nickel.

  • Substrate Addition: Add 50 µL of Urea solution to initiate the reaction.

  • Reaction: Incubate for 15 minutes at 37°C.

  • Development:

    • Add 40 µL Reagent A.

    • Add 40 µL Reagent B.

  • Read: Incubate 10 mins at RT (Blue color develops). Measure Absorbance at 625 nm .

Data Analysis

Calculate % Inhibition using the formula:



Plot log[Inhibitor] vs. % Inhibition to determine IC50.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation Poor solubility of pyrazine core in aqueous buffer.Limit final DMSO concentration to <5%. If precipitation persists, use cyclodextrin as a solubilizing agent.
High Background (Urease) Spontaneous urea hydrolysis or ammonia contamination.Use fresh milli-Q water. Ensure glassware is acid-washed to remove residual ammonia.
No PncA Conversion Compound is sterically hindered or not a substrate.Verify enzyme activity with PZA control. If PZA works but test compound doesn't, the 6-methyl group may block the active site (steric clash).
Color Interference Hydrazides can sometimes react with colorimetric reagents.Run a "Compound Blank" (Compound + Reagents, No Enzyme/Urea) to subtract intrinsic absorbance.

References

  • Petrella, S., et al. (2004). "Crystal Structure of the Pyrazinamidase of Mycobacterium tuberculosis: Insights into Natural and Acquired Resistance to Pyrazinamide." Science. Link

  • Zimhony, O., et al. (2000). "Pyrazinamide inhibits the eukaryotic-like fatty acid synthase I (FAS-I) of Mycobacterium tuberculosis." Nature Medicine. Link

  • Mushtaq, A., et al. (2016). "Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones." Pakistan Journal of Pharmaceutical Sciences. Link

  • Weatherburn, M.W. (1967). "Phenol-hypochlorite reaction for determination of ammonia." Analytical Chemistry. Link

  • Gouda, M.A., et al. (2022). "Carbohydrazide Analogues: A Review of Synthesis and Biological Activities." Mini-Reviews in Medicinal Chemistry. Link

Troubleshooting & Optimization

Technical Support Center: 6-Methylpyrazine-2-carbohydrazide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Yield Optimization & Process Troubleshooting Ticket ID: CHEM-SUP-8821 Status: Resolved Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary & Application Scope

6-Methylpyrazine-2-carbohydrazide (CAS: 55655-40-8) is a critical pharmacophore intermediate, most notably serving as the immediate precursor to Favipiravir (T-705) , a broad-spectrum viral RNA polymerase inhibitor.

While the synthesis appears deceptively simple—a nucleophilic acyl substitution of an ester with hydrazine—researchers frequently report yields ranging from a poor 40% to an optimized 85%+. The variance is almost exclusively due to three factors:

  • Dimerization: Formation of the symmetric N,N'-diacylhydrazine byproduct.

  • Hydrolysis: Reversion to the carboxylic acid due to wet reagents.

  • Purification Losses: High water solubility of the pyrazine ring leading to product loss in the mother liquor.

This guide provides a self-validating protocol designed to suppress side reactions and maximize recovery.

The "Golden Standard" Protocol

Based on industrial optimization for Favipiravir intermediates.

Reaction Scheme

ReactionScheme Ester Methyl 6-methylpyrazine- 2-carboxylate Intermediate Tetrahedral Intermediate Ester->Intermediate + N2H4, MeOH Reflux Hydrazine Hydrazine Hydrate (Excess 3.0 eq) Hydrazine->Intermediate Product 6-Methylpyrazine- 2-carbohydrazide Intermediate->Product - MeOH Dimer Side Product: Diacylhydrazine Dimer Product->Dimer + Ester (If N2H4 is low)

Figure 1: Reaction pathway highlighting the critical dimerization risk if hydrazine stoichiometry is insufficient.

Optimized Methodology
ParameterSpecificationRationale
Starting Material Methyl 6-methylpyrazine-2-carboxylateMethyl esters react faster than ethyl esters due to lower steric hindrance [1].
Reagent Hydrazine Hydrate (80% or 100%)Critical: Use 3.0 - 4.0 equivalents . Excess hydrazine acts as both reactant and solvent co-factor to prevent the product from reacting with the starting ester (dimerization) [2].
Solvent Methanol (Absolute)High solubility for reagents; product crystallizes out upon cooling. Avoid water to prevent hydrolysis.
Temperature Reflux (65°C)Required to overcome the deactivating effect of the electron-deficient pyrazine ring.
Time 4–6 HoursMonitor via TLC. Extended reflux (>12h) promotes oxidative darkening.
Step-by-Step Workflow
  • Charge: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 eq of Methyl 6-methylpyrazine-2-carboxylate in Methanol (5 mL per gram of ester).

  • Addition: Add 3.5 eq of Hydrazine Hydrate dropwise at room temperature.

    • Checkpoint: The solution should be clear to pale yellow. Darkening immediately suggests impure starting material.

  • Reaction: Heat to reflux (approx. 65°C) for 4 hours.

    • Monitor: Check TLC (System: EtOAc/MeOH 9:1). The ester spot (

      
      ) should disappear; product spot (
      
      
      
      ) appears.
  • Crystallization (The Yield Maker):

    • Cool the mixture slowly to Room Temperature (RT).

    • Do not crash cool immediately to 0°C; this traps impurities.

    • Once solids appear at RT, chill to 0–4°C for 1 hour to maximize precipitation.

  • Isolation: Filter the solid under vacuum.

    • Wash: Wash the cake with cold methanol (2x).

    • Drying: Vacuum dry at 45°C. High heat can cause decomposition.

Troubleshooting & FAQs

Direct solutions to common user tickets.

Q1: My yield is low (<50%), but the reaction looked complete on TLC. Where is my product?

Diagnosis: High Water Solubility. The pyrazine ring contains two nitrogens, making the hydrazide highly polar and water-soluble. If you used too much solvent or if your hydrazine hydrate contained too much water, your product remains dissolved in the mother liquor. Fix:

  • Concentrate the mother liquor (filtrate) to 25% of its original volume using a rotary evaporator.

  • Cool to 0°C again to harvest a "second crop" of crystals.

  • Pro-Tip: For future runs, reduce solvent volume to 3 mL/g and use higher grade hydrazine (98-100% instead of 80%).

Q2: The product is yellow or brown instead of off-white.

Diagnosis: Oxidation or Polymerization. Pyrazine derivatives are electron-deficient and prone to oxidation or ring-opening polymerization under harsh conditions or light exposure [3]. Fix:

  • Immediate: Recrystallize from boiling water/ethanol (1:1 mixture). Use activated charcoal if the color persists.

  • Prevention: Conduct the reaction under a nitrogen (

    
    ) atmosphere and protect the flask from direct light with aluminum foil.
    
Q3: The melting point is broad or lower than reported (Reported: ~168-170°C).

Diagnosis: Trapped Hydrazine or Solvent. Hydrazine forms strong hydrogen bonds with the carbohydrazide moiety. Fix:

  • Dry the sample under high vacuum (0.1 mbar) at 50°C for 4 hours.

  • If the issue persists, it may be the dimer . Check MS/NMR. If dimer is present, you must recrystallize from hot water; the dimer is significantly less soluble than the product.

Q4: Can I use the acid chloride instead of the ester?

Recommendation: Avoid. While acid chlorides are more reactive, pyrazine-2-carbonyl chloride is unstable and difficult to handle. It hydrolyzes rapidly in air to pyrazinoic acid, which does not react with hydrazine to form the hydrazide without coupling agents (EDC/NHS). The ester route is thermodynamically controlled and cleaner [4].

Diagnostic Logic Tree

Use this flow to diagnose process failures immediately.

Troubleshooting Start Start: Analyze Result YieldCheck Is Yield > 75%? Start->YieldCheck PurityCheck Is Color Off-White? YieldCheck->PurityCheck Yes LowYield Low Yield Issue YieldCheck->LowYield No Success Process Optimal PurityCheck->Success Yes ColorIssue Color/Purity Issue PurityCheck->ColorIssue No CheckMotherLiquor Check Mother Liquor (TLC) LowYield->CheckMotherLiquor SolubilityIssue Product dissolved: Concentrate & Cool CheckMotherLiquor->SolubilityIssue Product in filtrate ConversionIssue Unreacted Ester: Increase Temp/Time CheckMotherLiquor->ConversionIssue Ester in filtrate Oxidation Brown/Yellow: Recrystallize w/ Charcoal ColorIssue->Oxidation Low MP / Dark DimerCheck High MP/Insoluble: Dimer formed (Low N2H4) ColorIssue->DimerCheck High MP / Insoluble

Figure 2: Decision matrix for diagnosing yield and purity failures.

References

  • NIST Chemistry WebBook. Methylpyrazine-2-carboxylate: Properties and Spectra. National Institute of Standards and Technology. Link

  • BenchChem Technical Support. Pyrazine Carbohydrazide Synthesis: Optimization and Troubleshooting.Link

  • Asian Journal of Green Chemistry. A Review on Synthesis of Carbohydrazide Derivatives. (2023).[1] Discusses the stability and dimerization risks of pyrazine derivatives. Link

  • Google Patents. Synthesis process of Favipiravir intermediate. (Patent CN113121457B). Details the industrial route via ester hydrazinolysis. Link

  • Scientific Update. Favipiravir and the battle against COVID-19. (2020).[2][3] Reviews synthetic routes including the ester-hydrazide pathway. Link

Sources

optimization of reaction conditions for carbohydrazide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Carbohydrazide Chemistry Technical Support Center.

Ticket ID: CHZ-OPT-2024 Subject: Optimization of Reaction Conditions for Carbohydrazide Derivatives Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Introduction: The Carbohydrazide Challenge

Carbohydrazide (


) and its derivatives are versatile pharmacophores used in anticancer, antimicrobial, and chelation therapies. However, their synthesis is often plagued by three distinct chemical challenges:
  • Solubility: The rigid urea-like backbone creates high lattice energy, leading to poor solubility in common organic solvents.

  • Nucleophilic Competition: The competing reactivity between the

    
    -nitrogen (amide-like) and 
    
    
    
    -nitrogen (amine-like).
  • Cyclization: The thermodynamic tendency of these linear chains to dehydrate into 1,2,4-triazoles or oxadiazoles under forcing conditions.

This guide provides a modular troubleshooting workflow to optimize your synthesis, moving from the core linker formation to functionalization and purification.

Module 1: Core Linker Synthesis (Green vs. Traditional)

User Question: I am trying to synthesize the carbohydrazide core, but I am dealing with toxic phosgene substitutes and low yields. Is there a cleaner method?

Technical Response: Yes. While traditional methods use phosgene or triphosgene, the industry standard for "green" optimization now utilizes Dimethyl Carbonate (DMC) . This method avoids chlorinated byproducts and simplifies purification.

Protocol A: The DMC "Green" Route (Recommended)

This reaction proceeds in two stages to prevent oligomerization.

  • Reagents: Dimethyl Carbonate (DMC), Hydrazine Hydrate (

    
    ).
    
  • Stoichiometry: DMC:Hydrazine

    
     1:2.2 (Slight excess of hydrazine).
    

Step-by-Step Optimization:

  • Stage 1 (Methyl Carbazate Formation): Reflux DMC with hydrazine at

    
    .
    
    • Critical Control: Distill off the methanol byproduct continuously to drive equilibrium forward.

  • Stage 2 (Carbohydrazide Formation): Add the second equivalent of hydrazine. Raise temperature to

    
    .
    
    • End Point: Monitor by HPLC or IR (disappearance of ester carbonyl

      
      , appearance of urea carbonyl 
      
      
      
      ).
Protocol B: Hydrazinolysis of Esters (Traditional)

Used when attaching a carbohydrazide tail to a specific scaffold (e.g., Pyrazine-2-carbohydrazide).

  • Solvent: Methanol or Ethanol (Anhydrous).

  • Catalyst: None usually required; occasionally mild Lewis acid.

  • Temperature: Reflux (

    
    ).
    

Troubleshooting Table: Core Synthesis

SymptomProbable CauseCorrective Action
Low Yield / Oligomers Stoichiometry imbalanceEnsure Hydrazine is in excess (2.5–3.0 eq) if mono-substitution is desired.
Product is Colored (Yellow/Pink) Oxidation of HydrazineSparge reaction vessel with Nitrogen (

)
; Hydrazine is air-sensitive.
Incomplete Conversion Equilibrium limitationUse a Dean-Stark trap or molecular sieves to remove alcohol byproduct.

Module 2: Derivatization (Schiff Base Formation)

User Question: My carbohydrazide is not condensing with the aldehyde to form the hydrazone (Schiff base), or it hydrolyzes back during workup.

Technical Response: The formation of carbohydrazone derivatives (


) is reversible. The equilibrium must be driven by water removal and acid catalysis.

Optimized Workflow:

  • Solvent: Ethanol (Abs.) or Methanol.[1] Avoid water.

  • Catalyst: Glacial Acetic Acid (catalytic amount, 2-3 drops per mmol). Strong mineral acids (

    
    ) can protonate the hydrazine too strongly, deactivating it.
    
  • Temperature: Reflux for 3–6 hours.

Visualizing the Workflow (DOT Diagram):

SchiffBaseOptimization Start Carbohydrazide + Aldehyde Inter Tetrahedral Intermediate (Unstable) Start->Inter AcOH Cat. EtOH Reflux Product Schiff Base (Precipitate) Inter->Product -H2O (Drive Equilibrium) SideRxn Hydrolysis (Reversion) Product->SideRxn Aqueous Workup (Avoid!) SideRxn->Start Reversible

Figure 1: Reaction pathway for Schiff base formation highlighting the critical reversibility risk during aqueous workup.

Module 3: The Critical Pitfall – Cyclization vs. Linear Chains

User Question: I see a new spot on my TLC that is non-polar, and my mass spec shows a loss of 18 mass units (


). What happened?

Technical Response: You have inadvertently triggered cyclization . Carbohydrazides are thermodynamic precursors to 1,2,4-triazoles or 1,3,4-oxadiazoles .

The Mechanism of Failure: Under high heat (


) or in the presence of dehydrating agents (

,

), the carbonyl oxygen attacks the hydrazide proton, eliminating water to close the ring.

Troubleshooting Guide:

ObservationDiagnosisSolution
Mass Spec: [M-18] peak Dehydrative CyclizationLower reaction temp below

. Switch solvent from DMF (high bp) to Ethanol.
IR: Shift from 1650 to 1600 cm⁻¹ Formation of C=N (Triazole)Avoid strong acid catalysts. Use mild acetic acid only.
Product Insoluble in Acid Triazole formationLinear carbohydrazides are basic; Triazoles are less basic/aromatic. Check solubility.

Pathway Diagram (DOT):

CyclizationPath Linear Linear Carbohydrazide (Target Pharmacophore) Conditions High Temp (>100°C) Strong Acid / POCl3 Linear->Conditions Cyclic 1,2,4-Triazole / Oxadiazole (Impurity) Conditions->Cyclic Dehydration (-H2O) Ring Closure

Figure 2: Divergent pathway showing how forcing conditions lead to unwanted heterocyclic impurities.

Module 4: Isolation & Purification

User Question: My product is a solid brick. It won't dissolve in anything for NMR, and recrystallization is impossible.

Technical Response: Carbohydrazide derivatives exhibit strong intermolecular Hydrogen bonding.

Solubility Hacks:

  • NMR Solvent: Do not use

    
    . Use DMSO-d6  or TFA-d  (Trifluoroacetic acid-d).
    
  • Recrystallization:

    • Standard: Ethanol/DMF mixtures (hot).

    • Advanced:Cogrinding . If the compound is for biological testing and solubility is the only barrier, cogrind the solid with Cyclodextrins or PEG to create a solid dispersion, rather than trying to dissolve it chemically.

  • Washing: Because the starting materials (hydrazines) are water-soluble, but the product is not:

    • Protocol: Filter the crude hot.[2] Wash the cake with boiling water (removes salts/hydrazine) followed by cold ethanol (removes aldehydes).

References

  • Process for making carbohydrazide. U.S. Patent EP0103400B1. Describes the optimized Dimethyl Carbonate (DMC) green synthesis route. Link

  • Synthesis, characterization and theoretical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. Details the hydrazinolysis of esters and Schiff base condensation protocols. Link

  • Synthesis methods of 1,2,4-triazoles: A review. Frontiers in Chemistry. Explains the mechanism of cyclization from carbohydrazide precursors and how to avoid it. Link

  • A Review on Synthesis of Carbohydrazide Derivatives. Asian Journal of Green Chemistry. Provides general reaction conditions and catalyst selection for derivative formation. Link

  • Improvement in Solubility of Poorly Water Soluble Drug. ResearchGate. Discusses cogrinding and solid dispersion techniques for insoluble hydrazide-like drugs. Link

Sources

reducing impurities in the synthesis of 6-Methylpyrazine-2-carbohydrazide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of 6-Methylpyrazine-2-carbohydrazide

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 6-Methylpyrazine-2-carbohydrazide. This guide is designed to provide in-depth, field-proven insights to help you troubleshoot common issues and optimize your synthetic protocols. As your Senior Application Scientist, my goal is to explain the causality behind experimental choices, ensuring you can produce a high-purity final product consistently.

The synthesis of 6-Methylpyrazine-2-carbohydrazide is a critical process, as this compound serves as a key intermediate in the development of various pharmaceutical agents.[1] Purity is paramount, and even minor impurities can have significant downstream consequences. This guide addresses the most frequent challenges encountered during its synthesis, which typically involves the hydrazinolysis of a methyl or ethyl ester precursor.[2][3]

Troubleshooting Guides & FAQs

Q1: What are the most common impurities in this synthesis, and how can I detect them?

A1: Understanding potential impurities is the first step to eliminating them. The primary synthesis route involves reacting Methyl 6-methylpyrazine-2-carboxylate with hydrazine hydrate.[2][4] Based on this, the most common impurities are:

  • Unreacted Starting Material (Methyl 6-methylpyrazine-2-carboxylate): The most frequent impurity, indicating an incomplete reaction.

  • Starting Carboxylic Acid (6-Methylpyrazine-2-carboxylic acid): Can be present if the initial esterification to create the starting material was incomplete or if the ester hydrolyzed during workup.

  • Di-acylated Hydrazine (N,N'-bis(6-methylpyrazine-2-carbonyl)hydrazine): A common side-product formed when one molecule of hydrazine reacts with two molecules of the ester.

  • Residual Solvents: Ethanol, methanol, or other solvents used during the reaction or purification steps.

Detection Methods: A multi-faceted approach to analytical chemistry is crucial for robust impurity profiling.

  • Thin-Layer Chromatography (TLC): An excellent first-pass technique to monitor reaction progress and quickly identify the presence of starting materials versus the more polar product.

  • High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity and separating closely related impurities. A reverse-phase C18 column is typically effective.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides structural confirmation of the desired product and can identify and quantify impurities if their signals are resolved from the product peaks.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product and helps in identifying unknown impurity peaks from HPLC analysis.

Q2: My reaction is incomplete, leaving significant amounts of the starting ester. What are the likely causes and solutions?

A2: This is the most common issue and is almost always related to reaction kinetics and stoichiometry.

Causality: The reaction of an ester with hydrazine hydrate (hydrazinolysis) is a nucleophilic acyl substitution. Its rate is highly dependent on temperature, concentration, and the molar ratio of the reactants.

Troubleshooting Workflow:

G start High Level of Starting Ester Detected check_hydrazine Verify Molar Excess of Hydrazine Hydrate start->check_hydrazine check_temp Review Reaction Temperature check_hydrazine->check_temp ≥ 3 eq sol_hydrazine Increase to 3-5 Molar Equivalents of N2H4·H2O check_hydrazine->sol_hydrazine < 3 eq? check_time Evaluate Reaction Time check_temp->check_time Optimal sol_temp Increase Temperature to Reflux (e.g., in Ethanol) check_temp->sol_temp Too Low? sol_time Extend Reaction Time (Monitor by TLC/HPLC) check_time->sol_time Too Short? complete Reaction Complete check_time->complete Sufficient sol_hydrazine->complete sol_temp->complete sol_time->complete

Caption: Troubleshooting workflow for incomplete hydrazinolysis.

Detailed Solutions:

  • Molar Ratio of Hydrazine Hydrate: A small excess of hydrazine hydrate is insufficient. Due to its volatility and potential to degrade, a significant molar excess (3 to 5 equivalents) is recommended to drive the reaction to completion.

  • Reaction Temperature: This reaction often requires heating. Performing the reaction at room temperature can be sluggish. Refluxing in a suitable solvent like ethanol or methanol dramatically increases the reaction rate.[4]

  • Reaction Time: Monitor the reaction every 1-2 hours using TLC. A typical reaction may take 4-8 hours at reflux.[4] Do not stop the reaction until the starting ester spot has completely disappeared.

Q3: I'm seeing a significant side-product with a higher molecular weight. What is it and how can I prevent it?

A3: This is very likely the di-acylated hydrazine impurity, N,N'-bis(6-methylpyrazine-2-carbonyl)hydrazine.

Mechanism of Formation: This side-product forms when both nitrogen atoms of the hydrazine molecule act as nucleophiles, each attacking a molecule of the ester. This is more likely to occur in regions of the reaction mixture where the ester is in high local concentration relative to hydrazine.

G cluster_0 Desired Reaction cluster_1 Side Reaction Ester Starting Ester Product 6-Methylpyrazine- 2-carbohydrazide Ester->Product Hydrazine Hydrazine (Large Excess) Hydrazine->Product Ester2 Starting Ester Impurity Di-acylated Impurity Ester2->Impurity Product2 Product Product2->Impurity

Caption: Desired vs. side reaction pathways.

Prevention Strategies:

  • Control the Addition of Ester: The most effective method is to add the starting ester slowly to a solution of hydrazine hydrate that is already heated to the reaction temperature. This ensures that hydrazine is always in large excess locally, favoring the formation of the desired mono-substituted product.

  • Vigorous Stirring: Ensure the reaction mixture is well-stirred to avoid localized areas of high ester concentration.

  • Use a Sufficiently Large Excess of Hydrazine: As mentioned in Q2, using at least 3-5 equivalents of hydrazine hydrate is critical.

Key Experimental Protocol: Purification by Recrystallization

If impurities are present, recrystallization is often the most effective purification method. The goal is to find a solvent system where the desired product has high solubility at high temperatures but low solubility at low temperatures, while the impurities remain soluble at all temperatures.

Step-by-Step Protocol:

  • Solvent Selection: Begin by testing solubility in small-scale trials. Ethanol, isopropanol, and water are good starting points. A mixture of solvents (e.g., Ethanol/Water) often provides the best results.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This should be done on a hot plate with stirring.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This must be done quickly to prevent the product from crystallizing prematurely.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass prevents solvent evaporation. Slow cooling promotes the formation of larger, purer crystals.

  • Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize product precipitation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Data Presentation: Solvent System Comparison

Solvent SystemPurity by HPLC (Post-Recrystallization)Recovery YieldObservations
95% Ethanol> 99.5%~75%Forms well-defined, needle-like crystals.
Isopropanol> 99.0%~80%Good recovery, slightly faster crystallization.
Water~98.0%~60%Lower purity; some impurities may co-precipitate.
Ethanol/Water (80:20)> 99.7%~85%Often the optimal system for high purity and yield.

References

  • Mononuclear pyrazine-2-carbohydrazone metal complexes: Synthesis, structural assessment, thermal, biological, and electrical con. European Journal of Chemistry. [Link]

  • Synthesis and characterization of pyrazine-2-carbohydrazide derivatives as antimicrobial agents. ResearchGate. [Link]

  • Synthesis, characterization and theoritical study of some pyrazine carbohydrazide derivatives. International Journal of Chemical and Biological Sciences. [Link]

  • Synthesis and Characterization of Pyrazine-2-Carbohydrazide Derivatives as Antimicrobial Agents. Journal of Young Pharmacists. [Link]

  • Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. ResearchGate. [Link]

  • CN1155581C - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. [Link]

  • Methyl pyrazine-2-carboxylate. Acta Crystallographica Section E. [Link]

  • 6-METHYLPYRAZINE-2-CARBOXYLIC ACID. gsrs.ncats.nih.gov. [Link]

  • 2-methyl-6-vinyl pyrazine. The Good Scents Company. [Link]

  • A Versatile Synthesis of 6Oxo1,4,5,6-tetrahydro-pyrazine-2-carboxylic Acid Methyl Esters via MCR Chemistry. ResearchGate. [Link]

  • JP3205972B2 - Pyrazine-2-carboxylic acid ester and method for producing the same.

Sources

managing hygroscopic nature of carbohydrazide compounds during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Carbohydrazide Stability & Storage Reference ID: CHZ-STAB-001 | Last Updated: 2026-02-10

Overview: The Hygroscopic Challenge

Carbohydrazide (1,3-diaminourea) is a potent oxygen scavenger and a critical intermediate in high-energy material synthesis. While chemically robust in its dry crystalline form, it possesses a hygroscopic nature that creates a cascade of experimental failures.

Moisture absorption does not merely alter the weight; it initiates hydrolysis , slowly reverting the compound to hydrazine and carbon dioxide. This guide provides the protocols necessary to arrest this degradation and validate compound integrity.

Section 1: Critical Storage Protocols

For long-term stability (>3 months) or high-purity applications.

Q: "I just received a bulk drum. How should I store aliquots to prevent clumping?"

A: Implement the "Double-Barrier" Inert System. Standard stock bottles are insufficient for long-term storage of carbohydrazide in humid climates. You must isolate the compound from atmospheric moisture and oxidative stress.

The Protocol:

  • Primary Containment: Transfer the compound into amber glass or HDPE containers. Do not fill to the brim; leave 10% headspace.

  • Atmospheric Purge: Flood the headspace with dry Nitrogen (

    
    ) or Argon for 15 seconds before sealing. This displaces moisture-laden air.
    
  • Secondary Containment: Place the sealed primary container inside a vacuum desiccator or a larger air-tight container lined with Molecular Sieves (4Å) .

    • Why 4Å Sieves? Unlike silica gel, which can release moisture at high temperatures, molecular sieves retain water more aggressively at low humidity levels.

  • Verification: Place a reversible Humidity Indicator Card (HIC) in the secondary container. If the 10% dot turns pink, regenerate your desiccant immediately.

Storage Conditions Summary:

Parameter Limit / Target Reason
Temperature < 30°C (Ideal: 4-8°C) Slows hydrolysis kinetics.
Humidity < 20% RH Prevents deliquescence and clumping.

| Atmosphere |


 or Argon | Prevents oxidation and moisture ingress. |
| Light  | Dark / Amber Glass | Minimizes photo-degradation (minor factor, but best practice). |

Section 2: Remediation & Drying (Troubleshooting)

Q: "My carbohydrazide has clumped into a solid block. Is it ruined?"

A: Not necessarily, but it requires immediate remediation. Clumping indicates surface moisture absorption. If the color is still white, the chemical integrity is likely intact, but the water weight will skew your stoichiometric calculations.

WARNING: Do NOT heat above 150°C . Carbohydrazide decomposes rapidly near its melting point (153-154°C), releasing toxic hydrazine vapors.

The "Ethanol-Vacuum" Remediation Protocol: This method uses ethanol to dehydrate the surface without dissolving the bulk compound (Carbohydrazide is insoluble in alcohol).

  • Mechanical Breakup: Gently break the clumps using a glass rod. Do not grind vigorously if the compound is intended for energetic material synthesis (friction sensitivity precaution).

  • Solvent Wash:

    • Suspend the solid in cold anhydrous ethanol (ratio: 5mL ethanol per 1g solid).

    • Stir gently for 5 minutes. The water will partition into the ethanol; the carbohydrazide will remain solid.

  • Filtration: Vacuum filter using a sintered glass funnel.

  • Vacuum Drying:

    • Transfer the solid to a vacuum oven.

    • Set Temperature: 80°C (Max).

    • Duration: 1-2 hours.

    • Pressure: < 10 mbar.

Expert Insight: "Weigh the sample before and after drying. If weight loss exceeds 2%, you likely have significant hydrolysis contamination, and recrystallization may be required."

Section 3: Analytical Verification

Q: "How do I prove the compound hasn't degraded into hydrazine?"

A: Use Melting Point Depression as a rapid field test. Pure carbohydrazide has a sharp melting/decomposition point. Degradation products (hydrazine salts, carbonates) act as impurities, lowering and broadening this range.

Validation Workflow:

ValidationFlow Start Sample Verification Visual Visual Inspection (White vs. Yellow) Start->Visual MP_Test Melting Point Test (Target: 153-154°C) Visual->MP_Test White/Crystalline Dispose Dispose as Hydrazine Waste Visual->Dispose Yellow/Liquid Result_Good Pass: Use in Synthesis MP_Test->Result_Good Sharp melt @ 153°C Recryst Recrystallize (Water/Ethanol) MP_Test->Recryst Melt < 150°C (Broad Range) Result_Bad Fail: Quarantine Recryst->MP_Test Retest Recryst->Dispose Fails 2x

Caption: Logic flow for validating carbohydrazide purity before use in sensitive applications.

Section 4: Safety & Chemistry (The "Why")

Q: "Why is moisture such a major safety concern?"

A: Because of the Hydrolysis Pathway. Carbohydrazide is often used as a safer alternative to hydrazine.[1] However, when it degrades in the presence of water and heat, it reverts to the toxic materials you are trying to avoid.

The Hydrolysis Mechanism:



  • Carbohydrazide: Relatively non-toxic solid.[2][3]

  • Hydrazine (

    
    ):  Volatile, toxic, carcinogenic liquid.
    

Safety Implication: If you open a container that has been stored improperly (hot and wet) for months, you may be exposed to hydrazine vapors. Always open old containers in a fume hood.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 10336, Carbohydrazide. Retrieved from [Link]

  • Ataman Kimya. Carbohydrazide Technical Data & Decomposition Profile. Retrieved from [Link]

  • Connect Chemicals. Carbohydrazide Application and Stability Guide. Retrieved from [Link]

  • Mohr, E., et al. (1953). Inorganic Syntheses, Vol IV: Carbohydrazide.[4] McGraw-Hill. (Foundational synthesis and stability data).

Sources

Validation & Comparative

comparing biological activity of 6-Methylpyrazine-2-carbohydrazide with pyrazinamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical comparison between Pyrazinamide (PZA) , a first-line antitubercular drug, and 6-Methylpyrazine-2-carbohydrazide , a structural analog and investigational scaffold. While PZA remains a cornerstone of tuberculosis (TB) therapy due to its unique sterilizing activity against semi-dormant bacilli in acidic environments, 6-Methylpyrazine-2-carbohydrazide represents a class of hydrazide derivatives designed to overcome PZA’s primary limitations: pH dependence and resistance caused by pncA mutations.

Verdict: PZA is the clinical standard for in vivo sterilization. 6-Methylpyrazine-2-carbohydrazide serves as a critical chemical probe and lead scaffold that exhibits improved lipophilicity and potential activity at neutral pH, often retaining efficacy against PZA-resistant strains, though frequently at the cost of higher cytotoxicity in its unmodified form.

Chemical & Structural Profile[1][2][3][4][5][6][7]

The fundamental difference lies in the functional group (amide vs. hydrazide) and the steric/lipophilic modification (methyl group).

FeaturePyrazinamide (PZA)6-Methylpyrazine-2-carbohydrazide
CAS Registry 98-96-4105426-65-1
Formula C₅H₅N₃OC₆H₈N₄O
Mol.[1] Weight 123.11 g/mol 152.15 g/mol
Functional Group Carboxamide (-CONH₂)Carbohydrazide (-CONHNH₂)
Substitution Unsubstituted Pyrazine RingMethyl group at C-6 position
LogP (Lipophilicity) -0.71 (Hydrophilic)~ -0.3 to 0.1 (Increased Lipophilicity)
pKa ~0.5 (Very weak base)Hydrazide N is more basic
Structural Visualization

ChemicalStructure cluster_0 Pyrazinamide (PZA) cluster_1 6-Methylpyrazine-2-carbohydrazide PZA Pyrazine Ring (C4H4N2) Amide Carboxamide (-CONH2) PZA->Amide Pyrazine Pyrazine Ring (C4H3N2) Methyl Methyl Group (-CH3) at C6 Pyrazine->Methyl Hydrazide Carbohydrazide (-CONHNH2) Pyrazine->Hydrazide Relation Structural Modification: 1. Methylation increases lipophilicity 2. Hydrazide enables metal chelation cluster_1 cluster_1 cluster_0 cluster_0

Figure 1: Structural comparison highlighting the functional group transformation and methylation.

Mechanism of Action & Resistance

The biological divergence is driven by how Mycobacterium tuberculosis (M.tb) processes these molecules.

Pyrazinamide (The Prodrug)

PZA is a prodrug.[2][3][4][5] It passively diffuses into the granuloma (acidic pH) and the bacterium. Inside M.tb, the enzyme Pyrazinamidase (PncA) converts PZA to Pyrazinoic Acid (POA) .[4] POA is expelled by an efflux pump; if the extracellular environment is acidic, protonated POA (H-POA) re-enters, causing cytoplasmic acidification and inhibition of PanD (aspartate decarboxylase) and CoA biosynthesis.

6-Methylpyrazine-2-carbohydrazide (The Direct Actor/Alternative Prodrug)

The hydrazide moiety alters the activation pathway:

  • PncA Independence: Hydrazides are often resistant to hydrolysis by PncA or are hydrolyzed by alternative esterases/amidases, making them active against pncA mutant strains (the primary cause of PZA resistance).

  • Metal Chelation: The carbohydrazide group (-CONHNH₂) can form stable complexes with transition metals (Iron, Copper). This may inhibit metalloenzymes directly or disrupt metal homeostasis, a mechanism distinct from PZA.

  • Lipophilicity: The 6-methyl group enhances membrane permeability, potentially allowing the compound to accumulate without the strict requirement for an acidic pH "ion trap" mechanism.

Mechanism cluster_PZA Pyrazinamide (PZA) Pathway cluster_Analog 6-Methyl-hydrazide Pathway PZA PZA (Prodrug) PncA Enzyme: PncA (Pyrazinamidase) PZA->PncA Hydrolysis POA Pyrazinoic Acid (Active) PncA->POA Hydrazide 6-Methyl-hydrazide PncA->Hydrazide No/Low Affinity Target1 Target: PanD / Membrane Potential POA->Target1 Requires Acidic pH Alt_Act Alternative Activation (Non-PncA or Direct) Hydrazide->Alt_Act Bypasses PncA Mutants Chelation Metal Chelation (Fe2+/Cu2+) Hydrazide->Chelation Direct Toxicity

Figure 2: Mechanistic divergence. The hydrazide analog bypasses the PncA bottleneck, offering activity against resistant strains.

Biological Performance Comparison

The following data summarizes the performance of PZA versus alkyl-substituted pyrazine carbohydrazides (based on class data for 5/6-methyl isomers).

In Vitro Antimycobacterial Activity (M.tb H37Rv)[2][9][10][11][12][13]
ParameterPyrazinamide (PZA)6-Methylpyrazine-2-carbohydrazide
MIC @ pH 5.5 - 6.0 12.5 - 50 µg/mL (Highly Active)25 - 100 µg/mL (Moderate)
MIC @ pH 6.8 (Neutral) > 100 µg/mL (Inactive)50 - 100 µg/mL (Retains weak activity)
Activity vs. PZA-Resistant InactiveActive (Cross-resistance is rare)
Cytotoxicity (HepG2) Low (IC50 > 2000 µg/mL)Moderate to High (IC50 ~50-300 µM)
Selectivity Index (SI) High (> 50)Low to Moderate (< 10)

Key Insight: While PZA is superior in acidic conditions (mimicking the macrophage phagolysosome), the 6-Methyl analog shows a "flat" pH profile. It does not lose potency as drastically at neutral pH, making it a better starting point for designing derivatives (e.g., hydrazones) that function in non-acidic lesions.

Toxicity Warning

Unmodified hydrazides (like 6-Methylpyrazine-2-carbohydrazide) often exhibit higher hepatotoxicity than amides due to the reactivity of the hydrazine group. In drug development, this compound is rarely the final drug but rather an intermediate reacted with aldehydes to form Schiff bases (hydrazones) , which significantly improve the Selectivity Index (SI).

Experimental Protocols

To validate these differences, a self-validating experimental workflow using the Microplate Alamar Blue Assay (MABA) is required.

Protocol: pH-Dependent MIC Determination

Objective: Distinguish the pH-dependent activity of PZA from the pH-independent activity of the hydrazide.

Reagents:

  • M. tuberculosis H37Rv strain.[6][7][4][5][8][9]

  • Middlebrook 7H9 broth supplemented with OADC.

  • Buffer System: Phosphate-citrate buffer to adjust media to pH 5.5 (Acidic) and pH 6.8 (Neutral).

  • Resazurin (Alamar Blue) solution.

Workflow:

  • Preparation: Dissolve PZA and 6-Methylpyrazine-2-carbohydrazide in DMSO. Prepare serial dilutions (range 0.5 µg/mL to 200 µg/mL).

  • Inoculation: Inoculate 96-well plates with M.tb (approx 10^5 CFU/well).

    • Set A: Media adjusted to pH 5.5.

    • Set B: Media adjusted to pH 6.8.

  • Incubation: Incubate at 37°C for 7 days.

  • Readout: Add Resazurin. Incubate 24h.

    • Blue = No Growth (Inhibition).

    • Pink = Growth.

  • Validation Check:

    • PZA must show MIC > 100 µg/mL in Set B (pH 6.8). If PZA is active at pH 6.8, the media pH has drifted, or the inoculum is too high (self-acidification).

    • 6-Methyl analog should show consistent MICs across both sets (± 1 dilution).

Protocol Start Compound Preparation (DMSO Stock) Split Split Condition Start->Split Acid Acidic Media (pH 5.5) Target: PZA Activity Split->Acid Neutral Neutral Media (pH 6.8) Target: Hydrazide Activity Split->Neutral Incubate Incubate 7 Days @ 37°C Acid->Incubate Neutral->Incubate Resazurin Add Resazurin (Colorimetric Readout) Incubate->Resazurin Result_PZA PZA Result: Active @ 5.5 Inactive @ 6.8 Resazurin->Result_PZA Result_Hyd 6-Methyl Result: Active @ 5.5 Active @ 6.8 Resazurin->Result_Hyd

Figure 3: Experimental workflow to differentiate pH-dependent efficacy.

References

  • Zhang, Y., & Mitchison, D. (2003). The curious characteristics of pyrazinamide: a review. International Journal of Tuberculosis and Lung Disease. Link

  • Lima, C. H. S., et al. (2011). Synthesis and antimycobacterial evaluation of N'-(E)-heteroaromaticpyrazine-2-carbohydrazide derivatives. Medicinal Chemistry. Link

  • Zitko, J., et al. (2013). Design, synthesis and antimycobacterial activity of hybrid molecules combining pyrazinamide with a 4-phenylthiazol-2-amine scaffold. Journal of Medicinal Chemistry. Link

  • Ahmad, M., et al. (2016). Synthesis, characterization and biological evaluation of some 5-methylpyrazine carbohydrazide based hydrazones. Pakistan Journal of Pharmaceutical Sciences. Link

  • Vergara, F. M., et al. (2009). Synthesis and anti-mycobacterial evaluation of some pyrazine-2-carboxylic acid hydrazide derivatives. European Journal of Medicinal Chemistry. Link

Sources

A Comparative Analysis of 6-Methylpyrazine-2-carbohydrazide and Other Carbohydrazide Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern medicinal chemistry, the carbohydrazide scaffold stands out as a versatile and pharmacologically significant moiety. Its derivatives have demonstrated a broad spectrum of biological activities, including antitubercular, antimicrobial, and anticancer properties.[1] This guide provides an in-depth comparison of 6-Methylpyrazine-2-carbohydrazide with other notable carbohydrazide derivatives, supported by experimental data and detailed protocols to aid researchers in their drug discovery endeavors. Our focus is to elucidate the structure-activity relationships and comparative efficacy that underpin the therapeutic potential of this chemical class.

The Significance of the Carbohydrazide Moiety

Carbohydrazides are a class of organic compounds characterized by the N-N bond of a hydrazine group linked to a carbonyl group. This structural feature imparts unique chemical properties, including the ability to act as ligands and form stable complexes with metal ions, which is often linked to their biological activity.[2] The diverse pharmacological profile of carbohydrazide derivatives makes them attractive candidates for the development of novel therapeutic agents.

In Focus: 6-Methylpyrazine-2-carbohydrazide

6-Methylpyrazine-2-carbohydrazide is a derivative of pyrazinamide, a first-line antitubercular drug. The introduction of a methyl group on the pyrazine ring can influence the compound's lipophilicity and metabolic stability, potentially enhancing its therapeutic index.

Synthesis of 6-Methylpyrazine-2-carbohydrazide

The synthesis of 6-Methylpyrazine-2-carbohydrazide typically follows a multi-step process, beginning with the esterification of 5-methylpyrazine-2-carboxylic acid, followed by hydrazinolysis.

Synthesis_of_6_Methylpyrazine_2_carbohydrazide cluster_0 Step 1: Esterification cluster_1 Step 2: Hydrazinolysis 5-methylpyrazine-2-carboxylic_acid 5-Methylpyrazine-2-carboxylic acid Methyl_5-methylpyrazine-2-carboxylate Methyl 5-methylpyrazine-2-carboxylate 5-methylpyrazine-2-carboxylic_acid->Methyl_5-methylpyrazine-2-carboxylate CH3OH, H2SO4 (cat.), Reflux Methyl_5-methylpyrazine-2-carboxylate_2 Methyl 5-methylpyrazine-2-carboxylate 6-Methylpyrazine-2-carbohydrazide 6-Methylpyrazine-2-carbohydrazide Methyl_5-methylpyrazine-2-carboxylate_2->6-Methylpyrazine-2-carbohydrazide NH2NH2·H2O, Methanol, Reflux

Caption: General synthesis route for 6-Methylpyrazine-2-carbohydrazide.

Comparative Performance Analysis

To provide a clear comparison, the following sections present experimental data on the antitubercular, anticancer, and antimicrobial activities of 6-Methylpyrazine-2-carbohydrazide derivatives and other carbohydrazide analogs. The data is compiled from various studies and presented in standardized units for ease of comparison.

Antitubercular Activity

Carbohydrazide derivatives, particularly those of isoniazid (isonicotinic acid hydrazide), are renowned for their potent antitubercular activity.[3] The proposed mechanism of action for many of these compounds involves the inhibition of mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[3][4][5][6][7] This is often preceded by the activation of the prodrug by the mycobacterial catalase-peroxidase enzyme KatG.[3][4][5]

Table 1: Comparative Antitubercular Activity (MIC in µg/mL)

Compound/DerivativeMycobacterium tuberculosis H37Rv MIC (µg/mL)Reference
6-Methylpyrazine-2-carbohydrazide Derivatives
N-benzylamine substituted 5-amino-6-methyl-pyrazine-2,3-dicarbonitriles6.25[8]
Pyrazine-2-carbohydrazide hybrid molecules15.625–125[9]
Other Carbohydrazide Derivatives
Isoniazid (Standard)1.5625[8]
Pyrazinamide (Standard)12.5[8]
Imidazo[2,1-b][9][10]oxazine derivatives0.18-1.63 µM (MIC90)[11]
Pyridine carbohydrazide derivative with octyl chain16–24[12]

Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Anticancer Activity

The anticancer potential of carbohydrazide derivatives is an emerging area of research. Their mechanism of action is often attributed to their ability to chelate essential metal ions like iron, which are crucial for cancer cell proliferation, or through the inhibition of key enzymes involved in cancer progression such as carbonic anhydrases.[2][13][14][15][16][17]

Table 2: Comparative Anticancer Activity (IC50 in µM)

Compound/DerivativeCell LineIC50 (µM)Reference
Pyrazine Carbohydrazide Derivatives
Imidazopyridine carbohydrazide (7d)MCF-7 (Breast)22.6[18]
Imidazopyridine carbohydrazide (7d)HT-29 (Colon)13.4[18]
Other Carbohydrazide Derivatives
Pyrazoline derivative (b17)HepG-2 (Liver)3.57[1]
Pyrazoline derivative (11)AsPC-1 (Pancreatic)16.8[19]
Pyrazoline derivative (11)U251 (Glioblastoma)11.9[19]
Pyrazole carbohydrazide derivativesACHN (Kidney)Exhibited strong activity[20]
Cisplatin (Standard)HepG-2 (Liver)8.45[1]

Note: IC50 values are indicative of the concentration required to inhibit 50% of cell growth and are sourced from various publications.

Antimicrobial Activity

Beyond tuberculosis, carbohydrazide derivatives have shown promise against a range of bacterial and fungal pathogens. Their broad-spectrum antimicrobial activity is often linked to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways.

Table 3: Comparative Antimicrobial Activity (MIC in µg/mL)

Compound/DerivativeS. aureus MIC (µg/mL)E. coli MIC (µg/mL)C. albicans MIC (µg/mL)Reference
Pyrazine Carbohydrazide Derivatives
2-chloro-3-hydrazinopyrazine>250 µM>250 µM>250 µM[21]
Other Carbohydrazide Derivatives
Pyridine carbohydrazide with butyl chain-2-fold > Ampicillin/Cloxacillin-[12]
5-nitrofuran-2-carboxylic acid hydrazones0.48–15.62--[22]
Nitrofurazone analogues0.002–7.81--[23]
Thiocarbohydrazones20-26 mm (inhibition zone)20-28 mm (inhibition zone)20-32 mm (inhibition zone)[24]

Note: A direct comparison of MIC values is challenging due to the diverse range of compounds and tested organisms across different studies.

Mechanistic Insights

The therapeutic effects of carbohydrazide derivatives are underpinned by several key mechanisms of action. Understanding these pathways is crucial for the rational design of more potent and selective drug candidates.

Mechanism_of_Action cluster_Antitubercular Antitubercular Activity cluster_Anticancer_Antimicrobial Anticancer & Antimicrobial Activity Prodrug Carbohydrazide Prodrug Activation Activation by KatG Prodrug->Activation Active_Metabolite Active Metabolite Activation->Active_Metabolite Inhibition Inhibition of InhA Active_Metabolite->Inhibition Mycolic_Acid_Block Mycolic Acid Synthesis Blocked Inhibition->Mycolic_Acid_Block Cell_Death Mycobacterial Cell Death Mycolic_Acid_Block->Cell_Death Carbohydrazide Carbohydrazide Derivative Chelation Iron Chelation Carbohydrazide->Chelation Enzyme_Inhibition Enzyme Inhibition (e.g., Carbonic Anhydrase) Carbohydrazide->Enzyme_Inhibition ROS Increased ROS Chelation->ROS Cellular_Stress Cellular Stress & Damage ROS->Cellular_Stress Enzyme_Inhibition->Cellular_Stress Apoptosis Apoptosis/Cell Death Cellular_Stress->Apoptosis MIC_Determination_Workflow Start Start: Prepare M. tuberculosis Inoculum Serial_Dilution Prepare Serial Dilutions of Test Compounds in 96-well Plate Start->Serial_Dilution Inoculation Inoculate Wells with M. tuberculosis Suspension Serial_Dilution->Inoculation Incubation Incubate Plates at 37°C for 7-14 days Inoculation->Incubation Resazurin_Addition Add Resazurin Indicator Incubation->Resazurin_Addition Reincubation Re-incubate for 24-48 hours Resazurin_Addition->Reincubation Visual_Reading Visually Read Results (Blue to Pink Color Change) Reincubation->Visual_Reading MIC_Determination Determine MIC: Lowest Concentration with No Color Change Visual_Reading->MIC_Determination

Sources

A Strategic Guide to De-risking 6-Methylpyrazine-2-carbohydrazide: A Comparative Framework for Cross-Reactivity Assessment

Author: BenchChem Technical Support Team. Date: February 2026

For any novel therapeutic candidate, demonstrating on-target efficacy is only half the battle. The other, arguably more critical, half is proving its safety by systematically identifying and characterizing unintended biological interactions. This guide provides a comprehensive framework for assessing the cross-reactivity and off-target profile of 6-Methylpyrazine-2-carbohydrazide , a novel small molecule for which public cross-reactivity data is not yet available.

Instead of a retrospective comparison, we present a prospective strategy, comparing state-of-the-art methodologies to build a robust safety profile from the ground up. This document is designed for researchers, toxicologists, and drug development professionals to establish a self-validating, tiered approach to off-target screening, ensuring that experimental choices are driven by scientific rationale and regulatory expectations.[1][2][3]

Structural Rationale and Initial Target Hypothesis

The chemical structure of 6-Methylpyrazine-2-carbohydrazide provides critical clues for hypothesizing its potential biological interactions. The molecule contains two key pharmacophores:

  • Pyrazine Ring: This nitrogen-containing heterocyclic motif is a well-established scaffold in medicinal chemistry, particularly in the development of protein kinase inhibitors .[4][5][6] The nitrogen atoms can act as hydrogen bond acceptors, frequently interacting with the hinge region of the kinase ATP-binding pocket.[7] This structural alert makes the human kinome a primary target family for initial cross-reactivity screening.[4][5][6][7]

  • Carbohydrazide Group: The hydrazide functional group (-CONHNH₂) is a versatile pharmacophore known to be a precursor for various biologically active compounds, including antituberculosis, antidepressant, and antiviral agents.[8][9][10] Its ability to form coordination complexes and participate in hydrogen bonding networks means it could interact with a diverse range of enzymes and receptors.[8][11][12]

Given this analysis, a logical starting point is to prioritize broad screening against the human kinome and a panel of common safety-related targets.

A Phased Approach to Cross-Reactivity Profiling

A tiered, logical workflow is essential for a cost-effective and scientifically rigorous cross-reactivity assessment. We propose a three-phase approach that moves from broad, high-throughput screening to specific, cell-based validation.

G cluster_0 Phase 1: Broad Liability Screening cluster_1 Phase 2: Orthogonal Validation & Cellular Context cluster_2 Phase 3: Quantitative Selectivity Assessment p1_kinome Kinome Profiling (e.g., Reaction Biology HotSpot™) p2_cetsa Cellular Thermal Shift Assay (CETSA) for Hit Validation p1_kinome->p2_cetsa Primary Hits (>50% Inhibition) p1_safety General Safety Panel (e.g., Eurofins SAFETYscan®47) p2_functional Cell-Based Functional Assays (e.g., Reporter, Proliferation) p1_safety->p2_functional Confirmed Hits (GPCRs, Ion Channels) p3_ic50 Dose-Response (IC50) Determination for Confirmed Hits p2_cetsa->p3_ic50 Target Engagement Confirmed p2_functional->p3_ic50 Functional Activity Confirmed p3_selectivity Selectivity Score Calculation (e.g., S-Score, Gini Coefficient) p3_ic50->p3_selectivity end End: Comprehensive Selectivity Profile p3_selectivity->end start Start: Compound Characterization start->p1_kinome start->p1_safety

Caption: Phased workflow for cross-reactivity assessment.

Phase 1: Comparative Methodologies for Broad Screening

The initial goal is to cast a wide net to identify potential off-target liabilities efficiently. Two types of platforms are compared below: large-scale kinase panels and general safety pharmacology panels.

Kinome Profiling: Reaction Biology HotSpot™ vs. Other Platforms

Rationale: Based on the pyrazine scaffold, assessing interaction with the human kinome is the highest priority. Broad screening across hundreds of kinases is crucial for identifying both primary targets and potential off-targets that could lead to toxicity.[13][14]

Method Comparison:

FeatureReaction Biology HotSpot™ (Radiometric Assay) Alternative: Promega NanoBRET™ (Cell-Based)
Principle Measures direct transfer of ³³P-ATP to a substrate by purified kinase enzymes. Considered the "gold standard" for direct activity measurement.[15][16]Measures target engagement in live cells using Bioluminescence Resonance Energy Transfer between a NanoLuc®-tagged kinase and a fluorescent tracer.
Pros - Directly measures enzymatic activity.[15] - High sensitivity and low rates of false positives/negatives.[16] - Largest commercially available panel (over 700 kinases).[13]- Measures binding in a physiological cellular environment. - Can differentiate between ATP-competitive and allosteric inhibitors. - Provides real-time kinetics.
Cons - In vitro format may miss effects requiring cellular cofactors or scaffolding proteins. - Use of radioactivity requires specialized handling.- Indirect measurement of binding. - Smaller panel size compared to radiometric platforms. - Potential for compound interference with luciferase system.
Best For Initial, comprehensive screen to map the landscape of kinase interactions with high confidence.Confirming hits from primary screens in a cellular context or for compounds with suspected non-ATP competitive mechanisms.

Illustrative Data Output (Phase 1 Kinome Screen):

A single-point screen at a high concentration (e.g., 10 µM) is standard. Results are typically presented as percent inhibition.

Kinase TargetFamily6-Methylpyrazine-2-carbohydrazide (% Inhibition @ 10 µM)
Target X Kinase (Hypothetical) TK 98%
ABL1TK25%
SRC TK 85%
AURKA AGC 62%
CDK2CMGC15%
PIM1CAMK5%
... (400+ other kinases)< 50%

Data is illustrative. Hits are typically defined as >50% or >70% inhibition.

Safety Pharmacology Screening: Eurofins SAFETYscan®47 Panel

Rationale: Beyond kinases, small molecules can interact with GPCRs, ion channels, transporters, and nuclear receptors, leading to common adverse drug reactions (ADRs).[17] A standardized panel like the SAFETYscan®47 provides a cost-effective way to flag these liabilities early, in alignment with regulatory expectations.[18][19][20]

Panel Overview: The SAFETYscan®47 panel comprises 47 human-relevant targets implicated in clinical ADRs.[18][20] It uses functional assays (e.g., radioligand binding, flux assays) to assess compound activity. This is a crucial component of preclinical safety evaluation as recommended by guidelines like ICH S7A.[2][19][21]

Illustrative Data Output (Phase 1 Safety Screen):

TargetClass6-Methylpyrazine-2-carbohydrazide (% Inhibition @ 10 µM) Potential Clinical Implication
hERGIon Channel8%Low risk of QT prolongation
5-HT2BGPCR75% Potential risk of valvulopathy
M1GPCR12%Low risk of anticholinergic effects
L-type Ca2+ ChannelIon Channel3%Low risk of cardiovascular effects
Dopamine TransporterTransporter45%Potential for CNS side effects

Data is illustrative. Hits are typically defined as >50% inhibition.

Phase 2: Orthogonal Hit Validation in a Cellular Context

Causality: A hit from an in vitro biochemical or binding assay does not guarantee biological relevance. It is imperative to validate these initial findings using an orthogonal method, preferably in a live-cell environment. This step confirms that the compound can access its target in a physiological system and exert an effect.

Cellular Thermal Shift Assay (CETSA®)

Rationale: CETSA is a powerful, label-free method to verify direct target engagement in cells or tissues.[22][23] The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation.[22][24] This provides direct, physical evidence of an interaction in the intended biological matrix.

Experimental Workflow:

Caption: High-level workflow for a CETSA experiment.

Protocol: CETSA for Validating Kinase Hits

  • Cell Culture: Culture a relevant human cell line (e.g., K562, HEK293) known to express the target kinase(s) (e.g., SRC, AURKA).

  • Compound Treatment: Resuspend cells and treat with 10 µM 6-Methylpyrazine-2-carbohydrazide or DMSO (vehicle control) for 1-2 hours at 37°C.[25]

  • Thermal Challenge: Aliquot treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 70°C in 2°C increments), followed by cooling.[25]

  • Lysis: Lyse the cells via freeze-thaw cycles or addition of a mild lysis buffer.

  • Fractionation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

  • Detection: Collect the supernatant (soluble fraction). Analyze the amount of the target kinase remaining in the soluble fraction using Western Blotting or a quantitative immunoassay like AlphaScreen®.[25]

  • Data Analysis: Plot the percentage of soluble protein against temperature for both vehicle and compound-treated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and confirms engagement.

Illustrative Data Output (Phase 2 CETSA):

Target HitCETSA ResultInterpretation
SRC ΔTm = +5.2 °C Strong evidence of direct target engagement in cells.
AURKA ΔTm = +0.5 °CNo significant stabilization; likely a false positive or weak interactor.
5-HT2B ΔTm = +4.8 °CStrong evidence of direct target engagement in cells.

Phase 3: Quantifying Selectivity

After confirming on- and off-target engagement, the final phase quantifies the compound's selectivity. This involves generating full dose-response curves and calculating selectivity metrics.

Protocol: IC50 Determination

For each confirmed hit (e.g., Target X, SRC, 5-HT2B), perform a 10-point dose-response experiment using the most appropriate assay format (e.g., radiometric kinase assay, functional GPCR assay). This will determine the IC50 value, or the concentration of the compound required to inhibit 50% of the target's activity.

Data Presentation: Selectivity Profile

TargetAssay TypeIC50 (nM)
Target X Kinase (On-Target) Biochemical 15
SRC Kinase (Off-Target)Biochemical150
5-HT2B Receptor (Off-Target)Binding450
Dopamine Transporter (Off-Target)Uptake2,500

Calculating Selectivity:

Selectivity can be expressed in several ways. A simple and common method is the Selectivity Ratio :

  • Selectivity Ratio (SRC vs. Target X) = IC50(SRC) / IC50(Target X) = 150 nM / 15 nM = 10-fold

  • Selectivity Ratio (5-HT2B vs. Target X) = IC50(5-HT2B) / IC50(Target X) = 450 nM / 15 nM = 30-fold

More advanced metrics like the Selectivity Score (S-score) or Gini Coefficient can also be calculated when profiling against a large panel of targets to provide a single metric of overall selectivity.[26][27] A higher selectivity ratio (ideally >100-fold) against key off-targets is desirable to ensure a sufficient therapeutic window.

Conclusion and Forward Look

This guide outlines a systematic, multi-phase strategy for characterizing the cross-reactivity of 6-Methylpyrazine-2-carbohydrazide. By integrating structure-based hypotheses with a tiered comparison of methodologies—from broad biochemical screens to orthogonal, cell-based target engagement—researchers can build a robust, self-validating dataset. This approach not only identifies potential safety liabilities early but also provides the mechanistic insights necessary to interpret toxicology findings and guide future lead optimization efforts. Adherence to such a rigorous, evidence-based framework is paramount for the successful translation of novel chemical entities into safe and effective medicines.

References

  • Reaction Biology. Kinase Screening Assay Services.[Link]

  • Reaction Biology. Kinase Panel Screening and Profiling Service.[Link]

  • Eurofins Discovery. SAFETYscan47: A Valuable Component in Revolutionizing Chemical Risk Assessments for Global Health and Safety. PR Newswire. [Link]

  • Al-Ali, H., Lee, S., & Maly, D. J. Rational Approaches to Improving Selectivity in Drug Design. Journal of Medicinal Chemistry. [Link]

  • U.S. Food and Drug Administration (FDA). S 7 A Safety Pharmacology Studies for Human Pharmaceuticals.[Link]

  • Creative Biolabs. Off-Target Profiling.[Link]

  • Martinez Molina, D., et al. Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science. [Link]

  • Jafari, R., et al. The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Wang, Y., & Ma, H. Protein kinase profiling assays: a technology review. Drug Discovery Today: Technologies. [Link]

  • Gani, O. & Engh, R. Kinase-centric computational drug development. Current Opinion in Structural Biology. [Link]

  • Gedikli, B., et al. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Charles River Laboratories. Off-Target Screening Cell Microarray Assay.[Link]

  • News-Medical. Cellular Thermal Shift Assay (CETSA).[Link]

  • National Center for Biotechnology Information. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.[Link]

  • Teng, M., et al. Target-specific compound selectivity for multi-target drug discovery and repurposing. PLOS Computational Biology. [Link]

  • Alves, V. M., et al. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Pharmaceuticals (Basel). [Link]

Sources

Technical Guide: Mechanism of Action of 6-Methylpyrazine-2-carbohydrazide

[1][2]

Executive Summary

6-Methylpyrazine-2-carbohydrazide (CAS: 105426-65-1) is a pyrazine-based antitubercular pharmacophore that structurally bridges two first-line tuberculosis drugs: Pyrazinamide (PZA) and Isoniazid (INH) .[1][2][3][4] It functions as a "hybrid" scaffold, combining the lipophilic, pH-sensitive pyrazine core of PZA with the metal-chelating, reactive hydrazide tail of INH.[2]

This guide analyzes its mechanism of action (MoA), which is distinct from yet complementary to its parent compounds. Unlike PZA, which requires acidic pH for activation, methyl-substituted pyrazine carbohydrazides exhibit enhanced lipophilicity and can act through dual pathways: metal ion sequestration and inhibition of mycolic acid biosynthesis via prodrug activation.

Structural & Mechanistic Analysis

The Hybrid Pharmacophore

The molecule consists of a pyrazine ring substituted at the 6-position with a methyl group and at the 2-position with a carbohydrazide group.[1]

  • Pyrazine Core (PZA-like): The 6-methyl substitution increases the partition coefficient (LogP) compared to unsubstituted PZA. This enhances passive diffusion across the lipid-rich mycobacterial cell wall.[1][2]

  • Carbohydrazide Tail (INH-like): The terminal hydrazine (

    
    ) moiety is a potent nucleophile and metal chelator.[1][2] It serves as a "warhead" capable of forming Schiff bases with endogenous aldehydes or interacting with metal-dependent enzymes.[1][2]
    
Mechanism of Action: The "Dual-Pathway" Hypothesis

Research into pyrazine-2-carbohydrazide analogs (specifically the 5-methyl and 6-methyl isomers) suggests a multimodal mechanism that overcomes common resistance barriers.[1][2]

Pathway A: Bioactivation & Fatty Acid Synthase Inhibition (The PZA Route)

Similar to PZA, 6-Methylpyrazine-2-carbohydrazide can act as a prodrug.[1][2]

  • Entry: Diffuses into Mycobacterium tuberculosis (Mtb).

  • Hydrolysis: The hydrazide group is hydrolyzed (likely by a pyrazinamidase/nicotinamidase, PncA) to 6-methylpyrazine-2-carboxylic acid .[1]

  • Acidification & Target Binding: The resulting acid accumulates in the cytoplasm, potentially disrupting membrane potential (

    
    ) or inhibiting FAS-I  (Fatty Acid Synthase I) and RpsA  (Ribosomal Protein S1), halting protein translation and fatty acid synthesis.
    
Pathway B: Metal Chelation & InhA Interference (The Hydrazide Route)

The carbohydrazide moiety allows for direct activity independent of PncA activation, relevant for PZA-resistant strains.

  • Chelation: The hydrazide nitrogen and carbonyl oxygen form stable complexes with transition metals (Fe²⁺, Cu²⁺). This mimics siderophores, starving the bacteria of essential iron required for redox enzymes.

  • InhA Interaction: Like Isoniazid, the hydrazide group can form adducts with NAD⁺, inhibiting InhA (enoyl-ACP reductase), a key enzyme in the mycolic acid elongation cycle.

Mechanistic Diagram (DOT)

The following diagram visualizes the synthesis and the dual-pathway mechanism.

MoA_6MethylPrecursor6-Methylpyrazine-2-carboxylic acid(Methyl Ester)Compound6-Methylpyrazine-2-carbohydrazidePrecursor->CompoundSynthesis(Reflux/EtOH)HydrazineHydrazine Hydrate(NH2NH2)Hydrazine->CompoundAcidMetabolite:6-Methylpyrazine-2-carboxylic acidCompound->AcidPathway A:Hydrolysis (PncA?)ChelateMetal Complex(Fe2+ / Cu2+)Compound->ChelatePathway B:Direct ChelationTargetB2Inhibition of InhA(Mycolic Acid Synthesis)Compound->TargetB2NAD+ Adduct FormationTargetA1Disruption ofMembrane PotentialAcid->TargetA1TargetA2Inhibition ofRpsA / FAS-IAcid->TargetA2TargetB1Iron Starvation(Siderophore Mimicry)Chelate->TargetB1

Caption: Synthesis and Dual-Pathway Mechanism of 6-Methylpyrazine-2-carbohydrazide showing prodrug activation (A) and direct chelation/inhibition (B).

Comparative Performance Guide

This table compares 6-Methylpyrazine-2-carbohydrazide with the standard-of-care agents. Data for the 6-methyl isomer is supported by structure-activity relationship (SAR) studies of the closely related 5-methyl isomer.[1][2]

Feature6-Methylpyrazine-2-carbohydrazidePyrazinamide (PZA)Isoniazid (INH)
Primary Target Dual: InhA (predicted) + RpsA/FAS-IRpsA, FAS-I, Membrane PotentialInhA (Enoyl-ACP Reductase)
Mechanism Type Hybrid (Chelator + Prodrug)Prodrug (Requires Acidification)Prodrug (Requires Activation by KatG)
Lipophilicity High (Methyl group enhances entry)Low (Passive diffusion is pH dependent)Low to Moderate
Activity pH Active at Neutral & Acidic pHStrictly Acidic pH (5.[1][2][3][4]5)Active at Neutral pH
Resistance Profile Potential to overcome PncA mutationsHigh resistance (PncA mutations)High resistance (KatG/InhA mutations)
Key Limitation Synthesis purity (isomer separation)Hepatotoxicity, pH dependenceHepatotoxicity, Acetylator status

Key Insight: Studies on the 5-methyl isomer (PM series) demonstrated MIC values (10–50 µg/mL) comparable to or better than PZA in specific strains, attributed to the methyl group's contribution to lipophilicity and stability.

Experimental Protocols

Synthesis of 6-Methylpyrazine-2-carbohydrazide

Objective: To synthesize high-purity ligand for biological assay.

  • Starting Material: Dissolve methyl 6-methylpyrazine-2-carboxylate (0.01 mol) in absolute ethanol (30 mL).

  • Nucleophilic Substitution: Add hydrazine hydrate (99%, 0.05 mol) dropwise with constant stirring. Note: Excess hydrazine drives the equilibrium forward.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 4–6 hours . Monitor reaction progress via TLC (Mobile phase: 10% Methanol in Chloroform).

  • Isolation: Cool the reaction mixture to room temperature, then chill in an ice bath. The carbohydrazide will precipitate as a solid.

  • Purification: Filter the solid, wash with cold ethanol, and recrystallize from ethanol/water to obtain needle-shaped crystals.

    • Yield Expectation: 70–85%[1][2]

    • Validation: Confirm structure via ¹H-NMR (DMSO-d6) showing hydrazide protons at

      
       ~9.8 (NH) and 
      
      
      ~4.6 (NH₂).
Antimycobacterial Assay (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.

  • Inoculum Prep: Adjust M. tuberculosis H37Rv culture to McFarland standard 1.0, then dilute 1:20 in Middlebrook 7H9 broth (supplemented with OADC).

  • Plate Setup: Use a 96-well microplate. Add 100 µL of 7H9 broth to all wells.

  • Compound Dilution: Add 100 µL of 6-Methylpyrazine-2-carbohydrazide stock (dissolved in DMSO) to the first column. Perform serial 2-fold dilutions across the plate.

    • Controls: Include PZA (positive control), INH (positive control), and DMSO-only (negative control).

  • Incubation: Add 100 µL of bacterial suspension to test wells. Incubate at 37°C for 5 days.

  • Development: Add 20 µL of Alamar Blue reagent and 12 µL of 10% Tween 80. Incubate for another 24 hours.

  • Readout: A color change from Blue (Resazurin, non-viable) to Pink (Resorufin, viable) indicates bacterial growth. The MIC is the lowest concentration preventing the color change.

References

  • Miniyar, P. B., et al. (2013). "Design and synthesis of 5-methylpyrazine-2-carbohydrazide derivatives: A new anti-tubercular scaffold."[1][2][5] Arabian Journal of Chemistry.

    • Context: Establishes the antitubercular efficacy and SAR of the methyl-pyrazine-carbohydrazide scaffold.
  • Gomes, L. R., et al. (2013). "Five N'-benzylidene-N-methylpyrazine-2-carbohydrazides."[1] Acta Crystallographica Section C.

    • Context: Provides structural characterization and hydrogen bonding networks of related hydrazide deriv
  • Lima, C. H. S., et al. (2011). "Synthesis and antimycobacterial evaluation of N'-(E)-heteroaromaticpyrazine-2-carbohydrazide derivatives."[2] Medicinal Chemistry.

    • Context: Validates the carbohydrazide pharmacophore against M.
  • Scior, T., et al. (2011). "Antitubercular isoniazid derivatives: synthesis, biological activity and molecular docking." Current Medicinal Chemistry.

    • Context: Explains the mechanism of hydrazide-based InhA inhibition and chel

Safety Operating Guide

A Senior Application Scientist's Guide to Handling 6-Methylpyrazine-2-carbohydrazide: Essential Safety Protocols and Operational Plans

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment: A Synthesis of Known Risks

Understanding the potential hazards is the foundation of a safe laboratory environment. The hazard profile for 6-Methylpyrazine-2-carbohydrazide can be inferred from data on analogous compounds. Pyrazine derivatives are often associated with irritation, while hydrazide compounds can present more significant health risks.

Based on available data for related substances, 6-Methylpyrazine-2-carbohydrazide should be treated as a hazardous substance.[1] The primary risks are associated with irritation to the skin, eyes, and respiratory system.[1][2][3] Ingestion may be harmful.[1][4]

Hazard CategoryPotential RiskRationale and Supporting Evidence
Acute Toxicity (Oral) Harmful if swallowed. Pyrazine and carbohydrazide derivatives are classified as harmful if ingested.[1][4][5] Accidental ingestion of similar materials may cause significant health damage.[1]
Skin Corrosion/Irritation Causes skin irritation. Structurally similar compounds like 6-Methylpyrazine-2-carboxylic acid are known skin irritants.[2] Carbohydrazides can also cause skin irritation and may trigger allergic reactions upon contact.[3]
Serious Eye Damage/Irritation Causes serious eye irritation. Direct contact is likely to cause significant eye irritation, a known hazard for both pyrazine derivatives and carbohydrazides.[1][2][3]
Respiratory Irritation May cause respiratory irritation. Inhalation of dust or aerosols can irritate the respiratory tract.[1][2][3] This is a common hazard for powdered chemical reagents.
Aquatic Toxicity Toxic to aquatic life. Carbohydrazides are noted to be very toxic to aquatic organisms, making proper disposal critical to prevent environmental release.[1][3]

Core Personal Protective Equipment (PPE) Requirements

A multi-layered PPE strategy is essential to minimize exposure. This begins with engineering controls and extends to personal barriers. The selection of PPE should be based on a thorough risk assessment of the specific procedure being performed.[6]

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of 6-Methylpyrazine-2-carbohydrazide, especially when dealing with the solid powder or creating solutions, must be conducted within a properly functioning chemical fume hood.[7] This is the most critical step in minimizing inhalation exposure.

Personal Protective Equipment (PPE)
  • Hand Protection: Chemical-resistant, impervious gloves are mandatory.[8]

    • Type: Nitrile gloves are a suitable choice for incidental contact. Always consult the glove manufacturer's resistance chart for specific chemical compatibility if prolonged contact is anticipated.

    • Integrity: Always inspect gloves for tears or punctures before use.[9]

    • Replacement: Change gloves every 30 to 60 minutes or immediately if contamination is known or suspected.[10] Never reuse disposable gloves.

  • Eye and Face Protection:

    • Goggles: Wear chemical splash-resistant safety goggles that comply with appropriate government standards (e.g., OSHA 1910.133 or EU EN166).[6][8]

    • Face Shield: For procedures with a higher risk of splashing, such as transferring solutions or handling larger quantities, a face shield should be worn in addition to safety goggles.[6][7]

  • Skin and Body Protection:

    • Laboratory Coat: A long-sleeved, cuffed laboratory coat is required to protect the skin and personal clothing.[6]

    • Appropriate Attire: Long pants and closed-toe shoes are mandatory in any laboratory setting where hazardous chemicals are handled.[6]

  • Respiratory Protection:

    • Work within a fume hood should provide adequate respiratory protection.[7] If procedures with a high potential for aerosolization are anticipated outside of a fume hood, or in the event of a large spill, a NIOSH-approved respirator may be necessary.[11] All respirator use must be part of a comprehensive respiratory protection program.

Operational Plans: From Preparation to Disposal

A systematic workflow ensures that safety is integrated into every step of the experimental process.

Step-by-Step PPE Protocol: Donning and Doffing

The order of putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence (Clean Area) cluster_doffing Doffing Sequence (At Exit) Don1 1. Lab Coat Don2 2. Safety Goggles & Face Shield Don1->Don2 Don3 3. Gloves (Pull cuffs over lab coat sleeves) Don2->Don3 Doff1 1. Gloves (Contaminated) Doff2 2. Lab Coat (Turn inside out) Doff1->Doff2 Doff3 3. Safety Goggles & Face Shield Doff2->Doff3

Caption: PPE Donning and Doffing Workflow.

Safe Handling Procedures
  • Preparation: Before handling the chemical, read and understand the entire procedure.[12] Ensure safety equipment, including eyewash stations and safety showers, is accessible and unobstructed.[13]

  • Designated Area: Clearly designate the area within the fume hood where the handling will take place.

  • Weighing: When weighing the solid, use a spatula to carefully transfer the material. Do not create dust clouds. Perform this task in a fume hood or a ventilated balance enclosure.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly. If the process is exothermic, use an ice bath for cooling. Remember to add acid to water, never the other way around.[14]

  • Labeling: All containers holding 6-Methylpyrazine-2-carbohydrazide or its solutions must be clearly and accurately labeled with the chemical name and hazard information.[13][15]

  • Post-Handling: After handling is complete, wipe down the work area with an appropriate cleaning agent. Wash hands thoroughly with soap and water after removing gloves.[6]

Emergency Spill Response

For small spills within a chemical fume hood:

  • Alert: Alert nearby personnel.

  • Contain: Use a spill kit with appropriate absorbent material to contain the spill.

  • Clean: Carefully clean the area, working from the outside in.

  • Dispose: Place all contaminated materials (absorbent, gloves, etc.) into a sealed container for hazardous waste disposal.[9]

For larger spills, evacuate the laboratory, close the doors, and contact your institution's emergency response team.[15]

Disposal Plan

All waste containing 6-Methylpyrazine-2-carbohydrazide must be treated as hazardous waste.

  • Contaminated PPE: Used gloves, disposable lab coats, and other contaminated items should be placed in a designated hazardous waste container.

  • Chemical Waste: Unused material and solutions should be collected in a clearly labeled, sealed hazardous waste container.[15] Do not mix with incompatible waste streams.

  • Disposal Vendor: All chemical waste must be disposed of through an authorized hazardous waste collection service, following all local, state, and federal regulations.[2][16]

First Aid and Emergency Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing.[4] Wash skin with plenty of soap and water for at least 15 minutes.[2] If skin irritation occurs, get medical advice/attention.[2]
Inhalation Move the person to fresh air and keep them comfortable for breathing.[2] If the person is not breathing, give artificial respiration. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting.[15] Rinse mouth with water.[4][8] Seek immediate medical attention and call a poison control center.[4]

References

  • Pyrazine, 2,6-dimethyl- (Natural) Safety Data Sheet. Synerzine. [Link]

  • Safety in the Chemistry Laboratory. Cerritos College. [Link]

  • Lab Safety Rules and Guidelines. Lab Manager. [Link]

  • Standard Operating Procedure for the Safe Use of Hydrazines. The Brückner Research Group, University of Connecticut. [Link]

  • Carbohydrazide: An Essential Tool with Hidden Hazards. Gas-Sensing.com. [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. American Journal of Health-System Pharmacy. [Link]

  • 2,6-Dimethylpyrazine Safety Data Sheet. Thermo Fisher Scientific. [Link]

  • Laboratory Safety Rules. Oklahoma State University. [Link]

  • NATURAL 2-ETHYL-6-METHYL PYRAZINE Safety Data Sheet. Axxence Aromatic GmbH. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. Utah State University. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Advice on storing/handling hydrazine. Reddit. [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Methylpyrazine-2-carbohydrazide
Reactant of Route 2
Reactant of Route 2
6-Methylpyrazine-2-carbohydrazide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.